Sodium N-acetylneuraminate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
92413-99-5 |
|---|---|
Molecular Formula |
C11H18NNaO9 |
Molecular Weight |
331.25 g/mol |
IUPAC Name |
sodium;(2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C11H19NO9.Na/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13;/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19);/q;+1/p-1/t5-,6+,7+,8+,9+,11-;/m0./s1 |
InChI Key |
QKFTYFYIYXTFBX-BKSOAOGQSA-M |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])O)O.[Na+] |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])O)O.[Na+] |
Origin of Product |
United States |
Historical Trajectories in N Acetylneuraminate Research
Early Discoveries and Characterization of Neuraminic Acid and Sialic Acids
The journey to identify and understand N-acetylneuraminate began with independent discoveries in the early 20th century. In 1936, Gunnar Blix isolated a crystalline compound from bovine submaxillary mucin, which he named "sialic acid" due to its origin in saliva. oup.comnih.gov A few years later, in 1941, Ernst Klenk isolated a similar substance from brain glycolipids and termed it "neuraminic acid" because of its presence in neural tissue. oup.comnih.gov It was later recognized that these were related compounds, and "sialic acid" became the group name for the family of acylated neuraminic acids. nih.gov
The foundational structure common to this family is neuraminic acid. oup.com The most prevalent member of this family in humans is N-acetylneuraminic acid (Neu5Ac). oup.com The initial structural elucidation of N-acetylneuraminic acid was a complex challenge, with multiple structures being proposed before the correct one was determined by Gottschalk. oup.com This structure was confirmed through experiments that demonstrated it to be an aldol (B89426) condensation product of pyruvate (B1213749) and N-acetylglucosamine. oup.com
Evolution of N-Acetylneuraminate as a Defined Biochemical Entity
The 1950s and 1960s were a period of intense research that solidified the biochemical identity of N-acetylneuraminate. nih.govnih.gov During a remarkable three-year period in the late 1950s, Saul Roseman and his postdoctoral fellow, Donald G. Comb, made a series of discoveries that were pivotal for the field. oup.com Their work, along with that of other prominent researchers like Gottschalk, Brossmer, Warren, and Yamakawa, fully characterized the structure, chemistry, and biosynthesis of N-acetylneuraminate. nih.govnih.gov
A significant breakthrough was the discovery of the enzymatic synthesis of N-acetylneuraminic acid. acs.orgwikipedia.org Researchers identified N-acetylneuraminate lyase (also known as N-acetylneuraminic acid aldolase), an enzyme that catalyzes the reversible cleavage of N-acetylneuraminic acid into pyruvate and N-acetyl-D-mannosamine. wikipedia.orgnih.govebi.ac.uk This discovery was crucial for understanding its metabolic pathways.
Another key step in defining N-acetylneuraminate's biochemical role was the identification of its activated form, cytidine (B196190) monophosphate N-acetylneuraminic acid (CMP-Neu5Ac). oup.comnih.gov This nucleotide sugar, synthesized in the cell nucleus, serves as the donor substrate for sialyltransferases, the enzymes responsible for incorporating N-acetylneuraminate into glycoproteins and glycolipids. oup.comwikipedia.org The first total synthesis of N-acetylneuraminic acid from non-carbohydrate sources was achieved in 1986 by Michael P. DeNinno and Samuel J. Danishefsky, a landmark that opened new avenues for studying its structure and biological activity. acs.org
Milestones in the Elucidation of N-Acetylneuraminate Biological Roles
The recognition of N-acetylneuraminate's biological importance grew in parallel with its biochemical characterization. Early on, it became clear that sialic acids, with N-acetylneuraminate being the most common, are prominently located at the outermost positions of cell surface glycans and soluble proteins in vertebrates and some invertebrates. oup.comwikipedia.org
Key milestones in understanding its biological functions include:
Viral Recognition: A pivotal discovery was the role of N-acetylneuraminate as a receptor for influenza viruses. wikipedia.org The viral hemagglutinin protein specifically binds to sialic acid residues on the surface of host cells, initiating infection. metwarebio.com This finding was instrumental in the development of antiviral drugs like neuraminidase inhibitors. metwarebio.com
Immune System Modulation: The presence of N-acetylneuraminate on cell surfaces is involved in the immune system's ability to differentiate between "self" and "non-self" antigens. nih.gov This is a fundamental aspect of immune regulation. In humans, the gene for CMP-N-acetylneuraminic acid hydroxylase (CMAH), which converts Neu5Ac to N-glycolylneuraminic acid (Neu5Gc), is inactivated. pnas.org This genetic difference means humans primarily express Neu5Ac, a factor with implications for human evolution and disease. pnas.org
Bacterial Pathogenesis and Commensalism: Many pathogenic bacteria have evolved mechanisms to mimic host sialic acids to evade the immune system. oup.com They can either synthesize N-acetylneuraminate de novo or scavenge it from the host. iucr.org Conversely, some commensal bacteria in the human gut, like Lactobacillus plantarum, possess N-acetylneuraminate lyase, enabling them to utilize sialic acid as a carbon source. nih.gov
Cellular Adhesion and Signaling: As a terminal sugar on glycoconjugates, N-acetylneuraminate plays a crucial role in a wide array of cellular processes, including cell adhesion, cell recognition, and signaling pathways. nih.gov
Brain Development and Cognition: N-acetylneuraminate is particularly abundant in the brain, where it is a key component of gangliosides and polysialic acid. nih.gov Research has indicated its importance in brain development, memory, and cognitive performance. nih.gov
The following interactive table summarizes some of the key research findings related to the biological roles of N-acetylneuraminate.
| Biological Role | Key Research Finding | Significance | Primary Compound(s) Involved |
| Viral Entry | Serves as a receptor for influenza virus attachment to host cells via hemagglutinin. wikipedia.orgmetwarebio.com | Crucial for viral infection and a target for antiviral drug development. | N-acetylneuraminic acid |
| Immune Recognition | Differentiates between self and foreign antigens. nih.gov Humans lack the enzyme to produce Neu5Gc from Neu5Ac. pnas.org | Fundamental to immune system function and has evolutionary implications. | N-acetylneuraminic acid, N-glycolylneuraminic acid |
| Bacterial Pathogenesis | Pathogenic bacteria mimic host sialic acids to evade the immune system. oup.com | A key strategy for bacterial survival and a potential target for antimicrobial therapies. | N-acetylneuraminic acid |
| Brain Function | Highly concentrated in the brain, essential for development and cognition. nih.gov | Plays a critical role in neural plasticity and memory formation. | N-acetylneuraminic acid, Gangliosides, Polysialic acid |
| Cellular Interactions | Acts as the terminal sugar on cell surface glycans, mediating cell adhesion and recognition. nih.gov | Influences a wide range of physiological and pathological processes. | N-acetylneuraminic acid |
Biosynthetic and Metabolic Pathways of N Acetylneuraminate
De Novo Synthesis of N-Acetylneuraminate
The de novo synthesis of N-acetylneuraminate is a multi-step enzymatic process that begins with the ubiquitous precursor, UDP-N-acetylglucosamine (UDP-GlcNAc).
The committed and rate-limiting step in N-acetylneuraminate biosynthesis is the conversion of UDP-GlcNAc to N-acetylmannosamine (ManNAc). This reaction is catalyzed by the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE). The epimerase domain of GNE facilitates the conversion of UDP-GlcNAc to ManNAc and UDP. nih.gov This crucial step is subject to feedback inhibition by a downstream product, CMP-N-acetylneuraminic acid, which allosterically binds to the enzyme to regulate the metabolic flux. nih.govoup.com
Following its formation, ManNAc is phosphorylated at the 6-position to yield N-acetylmannosamine-6-phosphate (ManNAc-6-P). This reaction is catalyzed by the kinase domain of the same bifunctional GNE enzyme, utilizing ATP as the phosphate (B84403) donor.
Subsequently, N-acetylneuraminate-9-phosphate synthase (NANS) catalyzes the condensation of ManNAc-6-P with phosphoenolpyruvate (B93156) (PEP). uniprot.org This reaction forms the nine-carbon backbone of sialic acid, resulting in the product N-acetylneuraminic acid-9-phosphate (Neu5Ac-9-P). nih.govwikipedia.org
Table 1: Key Enzymes in the De Novo Synthesis of N-Acetylneuraminate
| Enzyme | EC Number | Substrate(s) | Product(s) | Regulation |
| UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE) | 5.1.3.14 / 2.7.1.60 | UDP-GlcNAc, ATP, ManNAc | ManNAc, UDP, ManNAc-6-P, ADP | Feedback inhibition by CMP-Neu5Ac nih.govoup.com |
| N-acetylneuraminate-9-phosphate synthase (NANS) | 2.5.1.57 | ManNAc-6-P, Phosphoenolpyruvate | Neu5Ac-9-P, Phosphate | Requires divalent cations (Mg²⁺, Mn²⁺) nih.gov |
| N-acetylneuraminate-9-phosphate phosphatase (NANP) | 3.1.3.29 | Neu5Ac-9-P | Neu5Ac, Phosphate | Inhibited by vanadate (B1173111) and Ca²⁺ nih.govoup.com |
The final step in the de novo synthesis of free N-acetylneuraminic acid is the dephosphorylation of Neu5Ac-9-P. This hydrolysis reaction is carried out by N-acetylneuraminate-9-phosphate phosphatase (NANP), a specific phosphatase that removes the phosphate group from the C9 position to yield N-acetylneuraminic acid (Neu5Ac) and inorganic phosphate. nih.govwikipedia.org
Activation of N-Acetylneuraminic Acid to Cytidine (B196190) Monophosphate-N-Acetylneuraminic Acid (CMP-Neu5Ac)
Before N-acetylneuraminate can be incorporated into glycoconjugates, it must be activated to a high-energy donor molecule. This activation occurs in the nucleus and is catalyzed by CMP-N-acetylneuraminic acid synthetase (CMAS). nih.gov The enzyme utilizes cytidine triphosphate (CTP) to convert N-acetylneuraminic acid into cytidine monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac), releasing pyrophosphate in the process. nih.gov CMP-Neu5Ac is the sole activated form of sialic acid used by sialyltransferases in the Golgi apparatus to transfer N-acetylneuraminate onto growing glycan chains. The nuclear localization of this activation step is thought to be a regulatory mechanism, sequestering the activated sugar donor and preventing its premature hydrolysis in the cytoplasm. oup.com
Table 2: Enzyme for the Activation of N-Acetylneuraminic Acid
| Enzyme | EC Number | Substrate(s) | Product(s) | Cellular Location |
| CMP-N-acetylneuraminic acid synthetase (CMAS) | 2.7.7.43 | N-acetylneuraminic acid, CTP | CMP-Neu5Ac, Pyrophosphate | Nucleus nih.govoup.com |
N-Acetylneuraminate Catabolism and Degradation
The breakdown of N-acetylneuraminate primarily occurs in the cytoplasm and is initiated by the enzyme N-acetylneuraminate lyase (NPL), also known as sialic acid aldolase (B8822740). wikipedia.orgenzyme-database.orggenome.jp This enzyme catalyzes the reversible cleavage of N-acetylneuraminate into N-acetylmannosamine (ManNAc) and pyruvate (B1213749). wikipedia.orguniprot.org This reaction is a key regulatory point in sialic acid metabolism; in Escherichia coli, for instance, the intracellular concentration of sialic acid directly influences the activity of this aldolase. nih.gov
The resulting ManNAc can re-enter the biosynthetic pathway via phosphorylation by the kinase domain of GNE. Pyruvate, a central metabolic intermediate, can be utilized in various cellular pathways, including the citric acid cycle for energy production. This catabolic process allows the cell to recycle the components of sialic acid, representing an efficient metabolic strategy.
Table 3: Key Enzyme in N-Acetylneuraminate Catabolism
| Enzyme | EC Number | Substrate(s) | Product(s) | Key Feature |
| N-acetylneuraminate lyase (NPL) | 4.1.3.3 | N-acetylneuraminate | N-acetylmannosamine, Pyruvate | Catalyzes a reversible aldol (B89426) cleavage wikipedia.orgebi.ac.uk |
N-Acetylneuraminate Lyase (NAL) Mediated Cleavage
N-acetylneuraminate lyase (NAL), also known as N-acetylneuraminic acid aldolase, is a key enzyme in the catabolism of N-acetylneuraminate. nih.gov It catalyzes the reversible cleavage of N-acetylneuraminate into N-acetyl-D-mannosamine (ManNAc) and pyruvate. nih.govwikipedia.org This reaction is the first committed step in the degradation of sialic acid. nih.gov NAL belongs to the class I aldolase family, which utilizes a Schiff base intermediate in its catalytic mechanism. nih.gov
The catalytic mechanism of NAL involves the formation of a Schiff base between a conserved lysine (B10760008) residue in the active site (Lys165 in E. coli) and the keto group of pyruvate. ebi.ac.uknih.gov This is followed by an aldol condensation with ManNAc. In the cleavage direction, the reaction begins with the binding of N-acetylneuraminate to the active site. A Schiff base is formed between the enzyme's lysine residue and the C2 keto group of the substrate. Subsequently, a retro-aldol cleavage occurs, breaking the C3-C4 bond and releasing ManNAc and the pyruvate-enzyme Schiff base intermediate. ebi.ac.uk Hydrolysis of this intermediate then releases pyruvate and regenerates the free enzyme. ebi.ac.uk Key amino acid residues, such as a tyrosine residue (Tyr137 in E. coli), act as a proton donor during the reaction. nih.gov
The kinetic parameters of N-acetylneuraminate lyase have been characterized in various organisms, demonstrating a range of catalytic efficiencies.
| Organism | K_m (mM) for Neu5Ac | V_max (U/mg) | k_cat (s⁻¹) |
|---|---|---|---|
| Escherichia coli | 3.2 | 27.5 | - |
| Fusobacterium nucleatum | 6.0 ± 0.6 | - | 12.5 ± 0.5 |
| Lactobacillus plantarum | - | - | - |
| Pasteurella multocida | - | - | - |
Downstream Metabolites of N-Acetylneuraminate Degradation
Following the cleavage of N-acetylneuraminate by NAL, the resulting N-acetyl-D-mannosamine (ManNAc) enters a catabolic pathway that ultimately converges with central carbohydrate metabolism. This pathway ensures the complete breakdown of the sugar for energy production or biosynthesis. The key steps in this pathway are as follows:
Phosphorylation of ManNAc : N-acetylmannosamine kinase (NanK) catalyzes the phosphorylation of ManNAc at the C6 position, yielding N-acetylmannosamine-6-phosphate (ManNAc-6-P). nih.gov
Epimerization to GlcNAc-6-P : N-acetylmannosamine-6-phosphate 2-epimerase (NanE) converts ManNAc-6-P into N-acetylglucosamine-6-phosphate (GlcNAc-6-P). nih.gov
Deacetylation : N-acetylglucosamine-6-phosphate deacetylase (NagA) removes the acetyl group from GlcNAc-6-P to produce glucosamine-6-phosphate (GlcN-6-P). nih.gov
Deamination : Glucosamine-6-phosphate deaminase (NagB) then deaminates GlcN-6-P, resulting in the formation of fructose-6-phosphate. nih.gov
Fructose-6-phosphate is a key intermediate in glycolysis, and thus, the carbon backbone of N-acetylneuraminate can be completely oxidized to generate ATP or utilized in various biosynthetic pathways. The other product of the NAL reaction, pyruvate, is also a central metabolite that can enter the citric acid cycle or be used for gluconeogenesis or amino acid synthesis.
Exogenous N-Acetylneuraminate Scavenging and Utilization Pathways
In addition to de novo biosynthesis, many cells have the capacity to scavenge and utilize exogenous N-acetylneuraminate from their environment. This salvage pathway is particularly important for pathogenic bacteria that colonize sialic acid-rich environments, such as the mucosal surfaces of their hosts. nih.gov Eukaryotic cells can also take up and incorporate exogenous sialic acids into their own glycoconjugates. researchgate.net
Mechanisms of N-Acetylneuraminate Transport Across Cellular Membranes
The transport of the negatively charged N-acetylneuraminate molecule across the lipid bilayer of the cell membrane is a mediated process requiring specific transport proteins.
In Bacteria:
Bacteria have evolved a variety of high-affinity transport systems to efficiently scavenge host-derived sialic acids. semanticscholar.orgwhiterose.ac.ukportlandpress.com These include:
Major Facilitator Superfamily (MFS) transporters : The NanT protein in Escherichia coli is a well-characterized MFS transporter that functions as a proton symporter. nih.gov
Tripartite ATP-independent Periplasmic (TRAP) transporters : The SiaPQM system in Haemophilus influenzae is a TRAP transporter that utilizes a periplasmic substrate-binding protein (SiaP) to capture sialic acid with high affinity. whiterose.ac.ukportlandpress.com
ATP-Binding Cassette (ABC) transporters : The SatABCD system in Haemophilus ducreyi is an example of an ABC transporter involved in sialic acid uptake. portlandpress.com
Sodium Solute Symporter (SSS) family : Transporters from this family have also been identified to be involved in sialic acid transport in various bacteria. nih.gov
Gram-negative bacteria also possess specific channels in their outer membrane, such as the NanC porin in E. coli, to facilitate the passage of sialic acid into the periplasmic space. nih.govwhiterose.ac.uk
| Transporter System | Organism | Substrate | K_m (µM) | V_max (nmol/min/mg) |
|---|---|---|---|---|
| NanT (MFS) | Escherichia coli | Neu5Ac | - | - |
| SiaPQM (TRAP) | Haemophilus influenzae | Neu5Ac | - | - |
| SatABCD (ABC) | Haemophilus ducreyi | Neu5Ac | - | - |
In Eukaryotic Cells:
The mechanism of N-acetylneuraminate transport across the plasma membrane of eukaryotic cells is less well-defined, and there is currently no evidence for a specific plasma membrane transporter for sialic acids. nih.gov Instead, the uptake of free sialic acid is thought to occur primarily through fluid-phase macropinocytosis. nih.gov Following endocytosis, the sialic acid is delivered to the lysosomes. From the lysosomal lumen, free sialic acid is then exported into the cytoplasm by a specific lysosomal transporter called sialin (B1330336) (encoded by the SLC17A5 gene). nih.govjci.org
Incorporation of Scavenged N-Acetylneuraminate into Glycoconjugates
Once inside the cytoplasm, scavenged N-acetylneuraminate can be utilized for the synthesis of sialoglycoconjugates through the salvage pathway. nih.gov This pathway bypasses the de novo biosynthetic steps.
The key steps for the incorporation of scavenged N-acetylneuraminate are:
Activation to CMP-N-acetylneuraminate : In the nucleus, N-acetylneuraminate is activated by CMP-sialic acid synthetase (CMAS) to form cytidine monophosphate-N-acetylneuraminate (CMP-Neu5Ac). researchgate.net This reaction requires cytidine triphosphate (CTP).
Transport into the Golgi Apparatus : CMP-Neu5Ac is then transported from the nucleus into the lumen of the Golgi apparatus by a specific CMP-sialic acid transporter (CST), encoded by the SLC35A1 gene. researchgate.netmdpi.com
Transfer to Glycans : Within the Golgi, sialyltransferases (STs) catalyze the transfer of N-acetylneuraminate from CMP-Neu5Ac to the terminal positions of oligosaccharide chains on glycoproteins and glycolipids. nih.gov
Studies have shown that exogenous sialic acids can be efficiently incorporated into the glycoconjugates of various mammalian cell lines. researchgate.net For instance, in young rats fed with sialic acid, approximately 80% of the exogenous sialic acid that entered circulation was incorporated into brain gangliosides, while 20% was incorporated into glycoproteins. researchgate.net This demonstrates the physiological relevance of the sialic acid salvage pathway in vivo.
Biological Roles of N Acetylneuraminate in Glycobiology
N-Acetylneuraminate as a Terminal Residue in Glycan Structures
The strategic placement of N-acetylneuraminate at the outermost ends of glycan chains is central to its biological significance. nih.gov This terminal positioning allows it to be a primary point of contact in interactions between cells and with the extracellular environment.
N-acetylneuraminate is a fundamental component of various glycoconjugates, including glycoproteins, glycolipids, and oligosaccharides, and is widely distributed in vertebrate tissues and fluids. etprotein.comnih.govbiosynth.com
Glycoproteins: A vast number of proteins are glycosylated, with N-acetylneuraminate frequently capping the N-linked and O-linked oligosaccharide chains. basicmedicalkey.comresearchgate.net These sialoglycoproteins are integral to cell membranes and are also found as secreted proteins. The presence of terminal Neu5Ac residues can influence the half-life and function of these proteins. researchgate.net
Glycolipids: N-acetylneuraminate is a defining feature of gangliosides, a class of glycolipids abundant in the neuronal membranes of the brain. wikipedia.org The sialic acid residues on gangliosides are crucial for various neurological functions and cell signaling events.
Oligosaccharides: Free and bound oligosaccharides, such as those found in human milk, are often sialylated with N-acetylneuraminate. nih.govresearchgate.net These sialylated oligosaccharides play important roles in infant development and immunity. nih.gov
| Glycoconjugate Class | Examples of N-acetylneuraminate-containing Molecules | Typical Location | Key Function Related to Neu5Ac |
|---|---|---|---|
| Glycoproteins | Mucins, Cell surface receptors (e.g., NCAM), Plasma proteins | Cell membranes, Secreted fluids | Modulation of protein stability and function, Cell adhesion |
| Glycolipids | Gangliosides (e.g., GM1, GD1a) | Neuronal cell membranes | Neuronal signaling, Receptor function |
| Oligosaccharides | Sialylated human milk oligosaccharides (e.g., 3'-sialyllactose, 6'-sialyllactose) | Human milk | Infant gut health and immune development |
The pyranose ring of N-acetylneuraminate predominantly adopts a 2C5 chair conformation in aqueous solution. nih.govresearchgate.net However, its conformation can be influenced by its environment, such as when it is bound to enzymes. researchgate.net On the cell surface, N-acetylneuraminate is presented in various linkages, most commonly α2,3-, α2,6-, or α2,8- to underlying sugar residues like galactose or another sialic acid. nih.govnih.gov The specific linkage type is critical as it dictates the recognition by different sialic acid-binding proteins. nih.govfrontiersin.org The dense presentation of these negatively charged residues on the cell surface creates a polyanionic field that influences the cell's interaction with its surroundings. wikipedia.org
Roles in Intercellular and Intracellular Communication
By virtue of its terminal position, N-acetylneuraminate is a key player in mediating communication between cells and within the cellular environment. etprotein.com
N-acetylneuraminate participates in a wide array of cell-cell adhesion and recognition events. nih.govoncotarget.com These interactions are often mediated by lectins, which are carbohydrate-binding proteins. For instance, the selectin family of lectins plays a crucial role in the initial attachment of leukocytes to the vascular endothelium during inflammation, a process that involves recognition of sialylated and fucosylated glycans on the leukocyte surface.
Conversely, the negative charge of N-acetylneuraminate can also lead to repulsive forces between cells, preventing inappropriate cell aggregation. nih.gov The balance between adhesive and repulsive forces, modulated by the extent of sialylation, is critical for maintaining tissue architecture and regulating cellular traffic.
The glycocalyx is a dense, carbohydrate-rich layer that covers the surface of most cells, and N-acetylneuraminate is a major contributor to its structure and function. researchgate.netnih.gov The high concentration of negatively charged sialic acid residues within the glycocalyx contributes to its hydrated and extended nature, providing a physical barrier that protects the cell from mechanical stress and enzymatic attack. researchgate.net The integrity of the endothelial glycocalyx, in particular, is crucial for vascular health, and its disruption, often involving the loss of sialic acids, is associated with vascular dysfunction. researchgate.netnih.gov
Immunomodulatory Functions at the Molecular Level
N-acetylneuraminate plays a sophisticated role in regulating the immune system, primarily through its interactions with a family of sialic acid-binding immunoglobulin-like lectins (Siglecs). etprotein.comnih.gov These receptors are expressed on the surface of various immune cells and are critical for distinguishing "self" from "non-self." nih.gov
The binding of sialylated glycans on host cells to inhibitory Siglecs on immune cells delivers a signal that dampens immune activation, thereby preventing autoimmune reactions. etprotein.comnih.gov Pathogens have evolved mechanisms to exploit this by decorating their own surfaces with sialic acids, mimicking host structures to evade immune detection. etprotein.com
The interaction between N-acetylneuraminate and Siglecs is highly specific, with different Siglecs showing preference for distinct sialic acid linkages. nih.gov For example, CD22 (Siglec-2) on B cells preferentially binds to α2,6-linked sialic acids, and this interaction is crucial for regulating B-cell activation.
Manipulation of cell surface sialic acids has been shown to impact immune cell function. For instance, the removal of sialic acids from dendritic cells can enhance their maturation and ability to activate T cells, highlighting the immunomodulatory potential of targeting sialic acid-dependent pathways. nih.gov
| Siglec Family Member | Primary Immune Cell Expression | Preferential Neu5Ac Linkage | Key Immunomodulatory Role |
|---|---|---|---|
| CD22 (Siglec-2) | B cells | α2,6-linked | Inhibition of B-cell receptor signaling |
| Siglec-3 (CD33) | Myeloid cells | α2,3- and α2,6-linked | Inhibition of myeloid cell activation |
| Sialoadhesin (Siglec-1) | Macrophages | α2,3-linked | Cell-cell adhesion and pathogen recognition |
N-Acetylneuraminate in Self vs. Non-Self Recognition
The dense presentation of N-acetylneuraminate on the surface of vertebrate cells acts as a crucial molecular signature of "self." This "self-associated molecular pattern" (SAMP) is recognized by a family of sialic acid-binding immunoglobulin-like lectins (Siglecs) expressed on various immune cells. frontiersin.orgmdpi.com Most Siglecs contain intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs) that, upon binding to N-acetylneuraminate, trigger inhibitory signaling pathways. frontiersin.org This interaction is fundamental in preventing autoimmunity by inducing tolerance to the body's own cells. frontiersin.org The high concentration of negatively charged N-acetylneuraminate molecules on the cell surface also contributes to biophysical repulsion between cells, further modulating cellular interactions. nih.govucsd.edu
Conversely, the absence or alteration of this sialic acid shield can signal "non-self" or danger. For instance, the loss of N-acetylneuraminate from cell surfaces can expose underlying glycan structures, which can be recognized by other immune receptors, potentially triggering an immune response. ucsd.edu This mechanism is crucial for clearing away damaged or apoptotic cells.
Modulation of Immune Cell Interactions (excluding clinical immunology)
N-acetylneuraminate plays a significant role in modulating the interactions between various immune cells. The expression of Siglecs is highly specific to different immune cell lineages, allowing for nuanced regulation of their activation and function. ucsd.edunih.gov For example, Siglec-1 (sialoadhesin), expressed on macrophages, can recognize specific patterns of N-acetylneuraminate that may be present on other immune cells, mediating intercellular interactions. nih.govucsd.edu
Furthermore, the presence of polysialic acid (polySia), long chains of N-acetylneuraminate, on molecules like neuropilin on dendritic cells can modulate their interactions with T cells. nih.gov The large size and negative charge of polySia can create a steric hindrance, influencing the proximity and duration of cell-cell contact, thereby fine-tuning the immune response.
| Siglec | Primary Immune Cell Expression | Known N-acetylneuraminate-containing Ligands | Functional Outcome of Interaction |
|---|---|---|---|
| Siglec-1 (Sialoadhesin) | Macrophages | Sialylated glycans on various cells and pathogens | Phagocytosis, cell-cell interaction. nih.govucsd.edu |
| Siglec-9 | Neutrophils, Monocytes, NK cells | Sialylated ligands on host cells and pathogens | Inhibition of immune cell activation. oup.com |
| Siglec-7 | NK cells, Monocytes | Sialylated ligands on host cells and tumor cells | Inhibition of NK cell cytotoxicity. oup.com |
N-Acetylneuraminate in Host-Pathogen Interplay (Molecular Mechanisms)
Bacterial Sialylation and Immune Evasion Strategies
Several pathogenic bacteria have evolved sophisticated mechanisms to exploit the host's recognition of N-acetylneuraminate as a "self" molecule to evade the immune system. This strategy, known as molecular mimicry, involves the decoration of the bacterial surface with N-acetylneuraminate. nih.govresearchgate.net For instance, pathogens like Neisseria meningitidis and Escherichia coli K1 produce capsules composed of polysialic acid, which mimics the host's cell surface glycans. iucr.org This sialylated capsule helps the bacteria to avoid recognition by the immune system, conferring resistance to complement-mediated killing and phagocytosis. nih.gov
Some bacteria, such as nontypeable Haemophilus influenzae (NTHi), lack the machinery to synthesize N-acetylneuraminate but can scavenge it from the host environment and incorporate it into their lipooligosaccharide (LOS). nih.gov This incorporation of a host-derived molecule onto their surface effectively camouflages the bacteria from the immune system. researchgate.net The sialylated LOS can then interact with inhibitory Siglecs on immune cells, dampening the immune response. oup.com
Viral Adhesion and Entry Mechanisms Mediated by N-Acetylneuraminate
N-acetylneuraminate serves as a crucial receptor for the entry of numerous viruses into host cells. physiology.org The influenza virus is a classic example, where its hemagglutinin (HA) protein specifically recognizes and binds to N-acetylneuraminate residues on the surface of respiratory epithelial cells, initiating infection. nih.govnih.gov The specificity of this interaction is a key determinant of the virus's host range. asm.org For instance, avian influenza viruses preferentially bind to α2,3-linked N-acetylneuraminate, while human influenza viruses have a preference for α2,6-linked forms. nih.govasm.org This difference in receptor binding specificity is a major factor in the tropism and transmissibility of influenza viruses. asm.org
Other viruses, such as certain paramyxoviruses and coronaviruses, also utilize N-acetylneuraminate as a primary attachment receptor. nih.gov The interaction between the viral attachment protein and N-acetylneuraminate is the first and a critical step in the viral life cycle, making it a prime target for antiviral therapies.
| Virus Family | Example Virus | Viral Binding Protein | Preferred N-acetylneuraminate Linkage |
|---|---|---|---|
| Orthomyxoviridae | Influenza A virus (human) | Hemagglutinin (HA) | α2,6. nih.govasm.org |
| Orthomyxoviridae | Influenza A virus (avian) | Hemagglutinin (HA) | α2,3. nih.govasm.org |
| Paramyxoviridae | Human parainfluenza virus 3 (HPIV3) | Hemagglutinin-neuraminidase (HN) | α2,6. nih.gov |
| Paramyxoviridae | Sendai virus | Hemagglutinin-neuraminidase (HN) | α2,3. nih.gov |
Pathogen Utilization of Host N-Acetylneuraminate
Beyond immune evasion and cellular entry, pathogens can also utilize host-derived N-acetylneuraminate as a nutrient source. nih.gov Some bacteria possess sialidases (neuraminidases) that can cleave N-acetylneuraminate from host glycoconjugates. nih.gov The released sialic acid can then be transported into the bacterial cell and catabolized, providing a source of carbon and energy. nih.gov For example, the ability of Vibrio vulnificus to utilize N-acetylneuraminate is essential for its pathogenesis. researchgate.net
Furthermore, the action of viral neuraminidases, such as that of the influenza virus, can release N-acetylneuraminate from host cells, which can then be utilized by co-infecting bacteria like Streptococcus pneumoniae. nih.gov This can promote bacterial growth and proliferation, potentially leading to secondary bacterial infections. nih.gov
N-Acetylneuraminate in Neural System Glycosylation
N-acetylneuraminate is a critical component of the nervous system, where it is found in high concentrations, particularly in the form of gangliosides and polysialic acid. nih.govnih.gov Gangliosides, which are sialylated glycosphingolipids, are major components of neuronal cell membranes and are essential for nervous system development and function. physiology.orgnih.gov They play crucial roles in modulating cell signaling, cell-to-cell interactions, and maintaining the stability of the myelin sheath. nih.govcreative-diagnostics.com Specific gangliosides, such as GT1b and GD1a, have been identified as ligands for myelin-associated glycoprotein (B1211001) (MAG), an interaction vital for axon-myelin stability. nih.gov
Polysialic acid (polySia), a large, negatively charged polymer of N-acetylneuraminate, is prominently attached to the neural cell adhesion molecule (NCAM). wikipedia.orgnih.gov This modification reduces the adhesive properties of NCAM, promoting neural plasticity, cell migration, and axonal guidance during development. nih.govnih.gov The presence of polySia on NCAM is crucial for processes such as synaptic plasticity and the integration of new neurons in the adult brain. nih.gov The degree of polymerization of polySia can range from 8 to over 400 residues, and this length directly influences its functional properties. wikipedia.org
| Sialoglycan | Key Component | Primary Location | Major Functions |
|---|---|---|---|
| Gangliosides (e.g., GM1, GD1a, GT1b) | N-acetylneuraminate | Neuronal plasma membranes, lipid rafts | Modulation of signal transduction, axon-myelin interaction, neuronal development. nih.govcreative-diagnostics.com |
| Polysialic Acid (polySia) | N-acetylneuraminate | Neural Cell Adhesion Molecule (NCAM) | Regulation of cell adhesion, promotion of neural plasticity, axonal guidance. nih.govnih.gov |
Component of Neural Cell Adhesion Molecules (NCAMs)
N-Acetylneuraminate is a crucial component of Neural Cell Adhesion Molecules (NCAMs), which are members of the immunoglobulin superfamily of proteins. nih.gov NCAMs are integral to cell-cell interactions within the nervous system, influencing processes such as cell migration, neurite outgrowth, and synapse formation. nih.gov The extracellular domain of NCAM contains specific N-glycosylation sites where chains of N-acetylneuraminate can be attached. researchgate.net
This post-translational modification, known as polysialylation, results in the formation of polysialic acid (PSA), a linear homopolymer of α2,8-linked N-acetylneuraminate residues. nih.govwikipedia.org The presence of this large, negatively charged PSA chain on the NCAM surface modulates its adhesive properties. wikipedia.orgnih.gov Specifically, the bulky and anionic nature of PSA is thought to create a hydration shell that increases the intercellular space, thereby reducing the strength of NCAM-mediated cell adhesion. researchgate.netscholaris.ca This anti-adhesive effect is a key mechanism by which N-acetylneuraminate, in the form of PSA, regulates the dynamic cellular interactions essential for nervous system development and plasticity. nih.govscholaris.ca
Polysialic Acid Structures and Their Biological Significance
Polysialic acid (PSA) is a unique carbohydrate polymer composed of repeating units of N-acetylneuraminate. nih.gov In vertebrates, these units are primarily linked by α2,8-glycosidic bonds. nih.gov The degree of polymerization can vary significantly, with chains ranging from as few as eight to over 400 sialic acid residues. wikipedia.org This variation in chain length is believed to influence the functional properties of PSA. wikipedia.org
The major carrier of PSA in the vertebrate brain is NCAM. nih.gov The addition of PSA to NCAM is a critical post-translational modification that dramatically alters the molecule's function. tandfonline.com The large size and strong negative charge of the PSA polymer create a substantial volume of negative charge on the cell surface. wikipedia.orgscholaris.ca This has several significant biological consequences:
Modulation of Cell Adhesion: By physically hindering the close apposition of cell membranes, PSA attenuates the homophilic binding of NCAM and other cell adhesion molecules. wikipedia.orgjneurosci.org This "anti-adhesive" property is crucial during development, as it facilitates cell migration and axonal guidance. scholaris.cafrontiersin.org
Regulation of Receptor Interactions: The steric hindrance provided by PSA can also influence the interactions of other cell surface receptors with their ligands. scholaris.ca For example, it has been suggested that PSA can modulate the responsiveness of neurons to growth factors like brain-derived neurotrophic factor (BDNF). scholaris.ca
Creation of a Permissive Environment for Plasticity: The increased intercellular space and reduced cell-cell adhesion created by PSA are thought to generate an environment that is permissive for structural changes, such as the formation and elimination of synapses. researchgate.nettandfonline.com
The expression of PSA is tightly regulated, being most abundant during embryonic and perinatal brain development and becoming restricted to areas of high plasticity in the adult brain, such as the hippocampus and olfactory bulb. tandfonline.comfrontiersin.org
Role in Neuronal Plasticity and Synaptic Function
The presence of N-acetylneuraminate in the form of PSA on NCAM is intimately linked to neuronal plasticity and the dynamic regulation of synaptic function. nih.gov Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. nih.gov
Research has demonstrated that PSA-NCAM is a key player in various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). nih.gov The removal of PSA from cultured hippocampal neurons has been shown to prevent the induction of both LTP and LTD. nih.gov This suggests that the presence of PSA is a necessary condition for these forms of synaptic remodeling to occur. jneurosci.org
The proposed mechanism for PSA's role in synaptic plasticity involves its ability to create a permissive environment for structural changes at the synapse. tandfonline.com By reducing the adhesive forces between pre- and post-synaptic membranes, PSA may allow for the morphological alterations, such as changes in spine shape and the formation of new synaptic contacts, that are associated with synaptic plasticity. nih.govnih.gov
Furthermore, studies have linked PSA-NCAM to cognitive functions. For instance, the consolidation of passive avoidance learning is associated with a temporary increase in polysialylated neurons in specific cortical regions. nih.gov This correlation further supports the involvement of N-acetylneuraminate, via PSA, in the molecular mechanisms underlying learning and memory. nih.govnih.gov
N-Acetylneuraminate in Cardiovascular System Homeostasis (Biochemical Aspects)
Beyond its well-established roles in the nervous system, N-acetylneuraminate is also implicated in the biochemical processes that maintain cardiovascular homeostasis. Its presence on the surface of various cells and molecules within the circulatory system influences their interactions and stability.
Modulation of Lipoprotein Interactions
N-acetylneuraminate appears to play a role in regulating the interactions of lipoproteins, which are crucial for lipid transport in the blood. Studies have suggested a link between sialic acid levels and cholesterol metabolism. nih.govfoodandnutritionresearch.net The removal of sialic acid from the surface of cells has been shown to increase the uptake of low-density lipoprotein (LDL), a process that can contribute to the development of atherosclerotic plaques. nih.gov
Conversely, increased levels of N-acetylneuraminate on the surfaces of the blood vessel wall and red blood cells may help to prevent hypercholesterolemia and hypercoagulation by increasing the negative charge on these surfaces. nih.gov This increased electrostatic repulsion could modulate the interaction between LDL and the vessel wall. nih.gov Animal studies have indicated that dietary supplementation with N-acetylneuraminate can improve lipid metabolism and prevent high-fat diet-induced hyperlipidemia and associated hypercoagulation. nih.govfoodandnutritionresearch.net
| Biochemical Aspect | Observed Effect of N-Acetylneuraminate | Potential Implication |
|---|---|---|
| LDL Uptake by Cells | Removal of sialic acid increases LDL uptake. nih.gov | Potential role in atherosclerosis development. nih.gov |
| Electrostatic Repulsion | Increased surface N-acetylneuraminate enhances negative charge. nih.gov | May reduce interactions between LDL and blood vessel walls. nih.gov |
| Lipid Metabolism (in vivo) | Dietary supplementation improved lipid profiles in animal models. nih.govfoodandnutritionresearch.net | Potential to prevent hyperlipidemia. nih.gov |
Influence on Red Blood Cell Stability and Aggregation Properties
The surface of red blood cells (erythrocytes) is rich in N-acetylneuraminate, which contributes significantly to their negative surface charge. nih.gov This negative charge is vital for maintaining red blood cell stability and preventing their aggregation in the bloodstream. nih.govnih.gov The electrostatic repulsion between sialic acid residues on adjacent erythrocytes helps to keep them separated, ensuring smooth blood flow through the circulatory system. nih.gov
A reduction in the sialic acid content of the erythrocyte membrane is associated with cell aging. pnas.orgnih.gov Older red blood cells have a lower sialic acid content compared to younger ones. pnas.org This decrease in surface charge makes them more prone to aggregation and is thought to be a signal for their removal from circulation by the spleen and liver. pnas.orgnih.gov Experimental removal of sialic acid from red blood cells using the enzyme neuraminidase leads to their rapid clearance from the circulation. nih.gov
Furthermore, a decrease in erythrocyte sialic acid content can increase the adhesive energy of red blood cell aggregates, a factor that influences blood viscosity at low shear rates. ahajournals.org
| Property | Role of N-Acetylneuraminate | Consequence of Reduced N-Acetylneuraminate |
|---|---|---|
| Surface Charge | Major contributor to the negative surface charge. nih.gov | Decreased electrostatic repulsion. ahajournals.org |
| Aggregation | Prevents aggregation through charge repulsion. nih.govnih.gov | Increased aggregation and rouleaux formation. ahajournals.org |
| Cell Stability & Lifespan | Contributes to stability in circulation. nih.gov | Marks cells for clearance, contributing to senescence. pnas.orgnih.gov |
| Blood Viscosity | Helps maintain normal blood flow. nih.gov | Increased viscosity at low shear rates. ahajournals.org |
Biochemical Regulation of Cellular Signaling Pathways
Emerging research indicates that N-acetylneuraminate can act as a signaling molecule, influencing intracellular pathways in the cardiovascular system. ahajournals.org Studies have shown that elevated levels of N-acetylneuraminate can trigger myocardial injury by activating the Rho/Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. ahajournals.org
The Rho family of small GTPases, including RhoA and Cdc42, are key regulators of the cytoskeleton and are involved in processes such as cell adhesion, migration, and contraction. ahajournals.org The activation of the RhoA/ROCK pathway is known to be critically involved in cardiac fibrosis. nih.gov Molecular docking studies have suggested that N-acetylneuraminate may directly bind to RhoA and Cdc42, thereby initiating this signaling cascade. ahajournals.org
This suggests a mechanism by which fluctuations in N-acetylneuraminate levels could directly impact cellular behavior and contribute to pathological remodeling in the cardiovascular system, such as the development of fibrosis. nih.govmdpi.com
Structural Diversity and Post Translational Modifications of N Acetylneuraminate
Anomeric Forms (α- and β-anomers) and Their Biological Relevance
In aqueous solutions, N-acetylneuraminic acid exists predominantly in two cyclic anomeric forms: the α-anomer and the β-anomer. The β-anomer is the more stable form, accounting for over 90% of the equilibrium mixture in solution, while the α-anomer constitutes a smaller fraction. wikipedia.org Despite the prevalence of the β-anomer in solution, the α-anomeric form is the one typically found when sialic acid is attached to glycans on the cell surface. wikipedia.org
The biological relevance of these anomeric forms is highlighted by the specificity of enzymes that act upon them. Sialyltransferases, the enzymes responsible for attaching sialic acids to glycan chains, utilize the β-anomer of CMP-N-acetylneuraminic acid as the donor substrate to form α-glycosidic linkages. nih.gov Conversely, sialidases (or neuraminidases), which cleave sialic acids from glycoconjugates, typically release the α-anomer. nih.gov
The interconversion between the α- and β-anomers is facilitated by enzymes known as anomerases or mutarotases. In some bacteria, such as Escherichia coli, an anomerase named NanM has been identified that rapidly equilibrates solutions of sialic acid between the α and β forms. wikipedia.orgnih.gov This enzymatic activity is biologically significant; for instance, bacterial transporters may be specific for one anomer, and the ability to interconvert between forms ensures that sialic acid captured from the environment can be efficiently metabolized. nih.gov The aldolase (B8822740) that initiates the breakdown of N-acetylneuraminate for energy preferentially metabolizes the open-chain form of the sugar, and anomerases can facilitate the conversion of the cyclic forms to this open-chain structure. nih.gov
The distinct roles of the α and β anomers are therefore critical in the dynamic processes of sialic acid metabolism, transport, and its incorporation into and removal from biological macromolecules.
O-Acetylation of N-Acetylneuraminic Acid
O-acetylation is a common post-translational modification of N-acetylneuraminic acid that adds another layer of structural and functional diversity. This modification involves the addition of an acetyl group to one or more of the hydroxyl groups on the sialic acid molecule.
O-acetyl groups can be added to the hydroxyl groups at positions C-4, C-7, C-8, and C-9 of the N-acetylneuraminic acid backbone. nih.govresearchgate.net The most frequently observed modification is 9-O-acetylation. nih.gov The addition of these acetyl groups is catalyzed by a family of enzymes known as sialic acid-specific O-acetyltransferases (SOATs), which are located in the Golgi apparatus. nih.govnih.gov These enzymes use acetyl-coenzyme A (Ac-CoA) as the acetyl donor. nih.gov The process is reversible, with sialic acid-specific O-acetylesterases (SIAEs) responsible for the removal of these acetyl groups. nih.gov It has been suggested that O-acetylation may initially occur at the 7-position, with subsequent migration of the acetyl group to the 9-position under physiological conditions. oup.com
The presence of O-acetyl groups on N-acetylneuraminic acid can have profound effects on its biological functions. This modification can alter the recognition of sialic acid by various proteins, including lectins, antibodies, and viral hemagglutinins. oup.com For example, O-acetylation can mask the binding sites for certain viruses, thereby preventing infection. nih.gov
Functionally, O-acetylation has been implicated in a variety of cellular processes, including:
Cellular Adhesion and Proliferation: By modifying cell surface glycans, O-acetylation can influence cell-cell interactions and signaling pathways that regulate cell growth. nih.gov
Apoptosis: O-acetylation of certain gangliosides, such as GD3, has been shown to regulate programmed cell death. For instance, 9-O-acetylation of GD3 can prevent its internalization and subsequent induction of apoptosis. researchgate.net
Immune Recognition: O-acetylation can modulate the interaction of sialic acids with immune receptors like Siglecs, potentially acting as an on/off switch in immune signaling. researchgate.net
Cancer: Altered levels of O-acetylated sialic acids have been observed in various cancers, such as acute lymphoblastic leukemia, suggesting a role in tumor progression and drug resistance. nih.govnih.gov
The dynamic addition and removal of O-acetyl groups provide a sophisticated mechanism for fine-tuning the biological activities of N-acetylneuraminic acid in response to developmental and environmental cues.
N-Glycolylation (Neu5Gc) and Its Comparative Biochemical Significance
N-glycolylation is another significant modification of N-acetylneuraminic acid, resulting in the formation of N-glycolylneuraminic acid (Neu5Gc). This modification involves the addition of a single oxygen atom to the N-acetyl group of Neu5Ac.
The conversion of N-acetylneuraminic acid to N-glycolylneuraminic acid is a two-step process. First, Neu5Ac is activated to CMP-N-acetylneuraminic acid (CMP-Neu5Ac). Then, the enzyme CMP-N-acetylneuraminic acid hydroxylase (CMAH) catalyzes the hydroxylation of the N-acetyl group of CMP-Neu5Ac to form CMP-N-glycolylneuraminic acid (CMP-Neu5Gc). nih.govfrontiersin.org This reaction occurs in the cytosol and requires cofactors such as NADH, cytochrome b5, and molecular oxygen. nih.gov The resulting CMP-Neu5Gc can then be used by sialyltransferases in the Golgi apparatus to incorporate Neu5Gc into glycoconjugates.
One of the most striking aspects of N-glycolylation is the species-specific difference in the ability to synthesize Neu5Gc. Most mammals possess a functional CMAH gene and can therefore produce Neu5Gc. wikipedia.org In contrast, humans are unable to synthesize Neu5Gc due to an inactivating mutation in the CMAH gene that occurred approximately 2-3 million years ago. nih.govnih.gov This mutation resulted in a truncated, non-functional enzyme. wikipedia.org
This genetic difference has significant biochemical and evolutionary implications. Because humans cannot produce Neu5Gc, it is considered a foreign antigen. When humans consume foods rich in Neu5Gc, such as red meat and dairy products, small amounts can be metabolically incorporated into their own cell surface glycans. ucsd.edu This can lead to an immune response and the production of anti-Neu5Gc antibodies, which have been implicated in chronic inflammation-related diseases such as atherosclerosis and cancer. ucsd.edu
The loss of CMAH function in the human lineage is thought to have had profound evolutionary consequences. It may have provided protection against certain pathogens that use Neu5Gc as a receptor. pnas.org Furthermore, the timing of this mutation predates the significant expansion of the human brain, leading to speculation that the altered sialic acid landscape on cell surfaces may have played a role in human brain evolution. nih.govpnas.orgresearchgate.net
The table below summarizes the key modifications of N-acetylneuraminic acid discussed in this article.
| Modification | Description | Key Enzymes | Biological Relevance |
| Anomerization | Interconversion between α and β cyclic forms. | Anomerases (Mutarotases) | Regulates availability for metabolism and incorporation into glycans. |
| O-Acetylation | Addition of acetyl groups to hydroxyls at C4, C7, C8, or C9. | Sialic acid O-acetyltransferases (SOATs), Sialic acid O-acetylesterases (SIAEs) | Modulates cell adhesion, apoptosis, and immune recognition. |
| N-Glycolylation | Hydroxylation of the N-acetyl group to an N-glycolyl group. | CMP-N-acetylneuraminic acid hydroxylase (CMAH) | Species-specific expression; implicated in immunity and human evolution. |
Intramolecular Lactone Formation
N-acetylneuraminic acid (Neu5Ac), the most common member of the sialic acid family, can undergo intramolecular cyclization to form lactones. This process involves the formation of an ester bond between the carboxyl group at the C1 position and one of the hydroxyl groups along its carbon backbone. This modification significantly alters the chemical properties and conformation of the sialic acid molecule.
Formation of 1,7-Lactones and γ-Lactones
The formation of intramolecular lactones in N-acetylneuraminic acid can result in different structural isomers, with 1,7-lactones and γ-lactones being notable examples. The 1,7-lactone is formed through the esterification of the C1 carboxyl group with the hydroxyl group at the C7 position. This bicyclic structure introduces conformational constraints on the molecule.
Under certain conditions, such as acidic or basic hydrolysis used to release sialic acids from glycoconjugates, the 1,7-lactone of Neu5Ac can undergo rearrangement. This rearrangement leads to the formation of the more thermodynamically stable γ-lactone. nih.gov The formation of the γ-lactone from different esters of Neu5Ac is thought to proceed through an intermediate structure with an inverted pyranose ring conformation, similar to that of the 1,7-lactone.
It is important to note that the detection of these lactones in biological samples can be challenging. For instance, some analytical procedures have been found to inadvertently induce the cyclization of sialic acids into 1,7-lactones during the derivatization process, leading to potential misidentification. nih.gov
Stability and Reactivity of Lactone Derivatives
The stability of N-acetylneuraminate lactone derivatives is a critical factor influencing their existence and biological relevance. The 1,7-lactone, in particular, is known for its lability in aqueous solutions. nih.gov Its existence in a free form in biological fluids is considered improbable due to this inherent instability. nih.govresearchgate.net
NMR experiments have suggested that the 1,7-lactone of Neu5Ac decomposes slowly in neutral or acidic aqueous solutions at 25°C, with the rate of decomposition being pH-dependent. nih.gov Under hydrolytic conditions, the 1,7-lactone can rearrange to the more stable γ-lactone, which can then be further hydrolyzed to the open-chain form of N-acetylneuraminic acid. nih.gov
The stability of the parent N-acetylneuraminic acid molecule itself is also pH-dependent. It is most stable in neutral pH conditions and at lower temperatures. nih.gov Under strongly acidic (pH 1.0-2.0) or strongly alkaline (pH 11.0-12.0) conditions, its degradation is significantly accelerated, especially at elevated temperatures. nih.govnih.gov This inherent instability of the parent molecule under certain pH conditions provides a context for the reactivity of its lactone derivatives, which are generally more susceptible to hydrolysis.
| pH | Temperature (°C) | Remaining Neu5Ac after 6 hours (%) |
|---|---|---|
| 1.0 | 60 | 91.5 |
| 2.0 | 60 | 94.5 |
| 11.0 | 60 | 88.1 |
| 12.0 | 60 | 45.1 |
| 1.0 | 90 | 48.0 |
| 2.0 | 90 | 59.6 |
| 11.0 | 90 | 36.0 |
| 12.0 | 90 | 1.5 |
Glycosidic Linkage Specificity (α2,3-, α2,6-, α2,8-, α2,9-linkages)
N-acetylneuraminate is typically found at the non-reducing termini of glycan chains on glycoproteins and glycolipids. It is attached to the underlying sugar chain through an α-glycosidic bond. The specific carbon atom of the adjacent sugar to which it is linked, as well as the linkage to other sialic acid residues, defines the glycosidic linkage specificity. The most common linkages are α2,3-, α2,6-, α2,8-, and α2,9-. nih.govnih.gov
Structural Determinants of Linkage Formation
The formation of specific glycosidic linkages is a highly regulated enzymatic process. Sialyltransferases are the enzymes responsible for transferring sialic acid from a donor substrate, typically CMP-sialic acid, to the acceptor glycan chain. The specificity of these enzymes is a key determinant of the resulting linkage.
Several factors influence the linkage specificity of sialyltransferases:
Enzyme Specificity: Different sialyltransferases exhibit distinct specificities for the acceptor substrate. For example, some enzymes will only form an α2,3-linkage to a terminal galactose residue, while others are specific for forming an α2,6-linkage to galactose or N-acetylgalactosamine. nih.gov
Acceptor Glycan Structure: The structure of the underlying glycan chain can influence the accessibility of hydroxyl groups for sialylation and can be a recognition element for the sialyltransferase.
Cellular Expression: The type of sialic acid linkages present on a cell surface is determined by the specific set of sialyltransferases expressed by that cell. For instance, Chinese Hamster Ovary (CHO) cells predominantly express α2,3-linked sialic acids, whereas Human Embryonic Kidney (HEK) cells can produce both α2,3- and α2,6-linkages. frontiersin.org
Impact of Linkage Type on Molecular Recognition
The type of glycosidic linkage of N-acetylneuraminate has a profound impact on its role in molecular recognition events. nih.govfrontiersin.org This specificity is crucial for a wide range of biological processes, from cell-cell interactions to host-pathogen recognition.
A well-studied example of the importance of linkage specificity is in the context of influenza virus infection. The hemagglutinin protein on the surface of the influenza virus binds to sialic acids on the host cell surface to initiate infection. A critical determinant of host specificity is the preference of the viral hemagglutinin for different sialic acid linkages. mdpi.com
Avian influenza viruses preferentially bind to sialic acids with an α2,3-linkage . These linkages are abundant on the epithelial cells of the avian gastrointestinal tract.
Human influenza viruses , on the other hand, show a preference for α2,6-linked sialic acids, which are the predominant form on the epithelial cells of the human upper respiratory tract. mdpi.com
This differential recognition is a major factor in the species barrier for influenza viruses.
Furthermore, endogenous lectins, such as selectins and sialic acid-binding immunoglobulin-like lectins (Siglecs), also exhibit specific recognition of different sialic acid linkages. frontiersin.orgnih.gov This recognition is vital for modulating immune responses and other cellular communication processes. The specific linkage, in concert with other modifications of the sialic acid molecule and the underlying glycan structure, creates a complex "sialo-code" that is read by various proteins to mediate specific biological outcomes. nih.gov
| Virus Type | Preferred Sialic Acid Linkage | Primary Host Receptor Location |
|---|---|---|
| Avian Influenza | α2,3 | Avian gastrointestinal tract |
| Human Influenza | α2,6 | Human upper respiratory tract |
Advanced Analytical Methodologies in N Acetylneuraminate Research
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
High-Performance Liquid Chromatography (HPLC) and its coupling with Mass Spectrometry (LC-MS) represent powerful tools for the analysis of N-acetylneuraminate. These methods offer high sensitivity and specificity for both quantifying the molecule and identifying its various forms in complex biological matrices.
LC-MS/MS, particularly with a triple quadrupole mass detector, is a premier method for the determination of N-acetylneuraminate in biofluids like serum and urine. nih.gov To enhance chromatographic retention and separation, especially for highly polar molecules like Neu5Ac, techniques such as hydrophilic interaction chromatography (HILIC) are employed. daneshyari.com For qualitative and quantitative analysis using HPLC with fluorescence detection, a pre-column derivatization step is often necessary. lcms.cz A common derivatizing agent is 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts with the α-keto acid functionality of sialic acids to form a highly fluorescent derivative. lcms.czresearchgate.net This allows for sensitive detection using a fluorescence detector following separation on a reversed-phase (RP) column. lcms.cz
Method validation is critical for ensuring the accuracy and reliability of quantitative results. A partially automated method involving on-line solid-phase extraction (SPE) coupled to LC-MS/MS has been validated for the determination of Neu5Ac in serum and urine. nih.gov The validation process assesses parameters such as matrix effects, detection limits, precision, and accuracy. nih.gov
| Parameter | Value |
|---|---|
| Detection Limit (LOD) | 0.03 ng/mL |
| Precision (Within-day RSD) | 1.7% |
| Precision (Between-day RSD) | 4.8% |
| Accuracy (Spiked Samples) | 95.2% to 99.6% |
LC-MS/MS is also adept at identifying and quantifying derivatives and metabolites of N-acetylneuraminate. cambridge.org Common derivatives found in biological systems include N-glycolylneuraminic acid (Neu5Gc), which differs from Neu5Ac by a single hydroxyl group, and ketodeoxynonulosonic acid (KDN). nih.govcambridge.orgnih.gov Humans cannot synthesize Neu5Gc, so its presence can be immunogenic. lcms.cz Therefore, monitoring its levels, especially in biopharmaceuticals, is crucial. lcms.cz
Studies analyzing urine samples from healthy children using LC-MS/MS have successfully quantified the distribution of free and conjugated forms of Neu5Ac and KDN. nih.govresearchgate.net In one study, Neu5Gc was detected in the urine of only one child out of 386, highlighting its low prevalence in this population. nih.govresearchgate.net The analysis revealed that the majority of urinary sialic acids exist in a conjugated form. nih.govresearchgate.net
| Compound | Average Proportion |
|---|---|
| Conjugated N-acetylneuraminate (Neu5Ac) | ~70.8% |
| Free N-acetylneuraminate (Neu5Ac) | ~21.3% |
| Conjugated Ketodeoxynonulosonic acid (KDN) | ~4.2% |
| Free Ketodeoxynonulosonic acid (KDN) | ~3.7% |
Spectrophotometric and Enzymatic Assays for Reaction Monitoring
Spectrophotometric and enzymatic assays are fundamental techniques for monitoring reactions involving N-acetylneuraminate. creative-enzymes.com These assays are often used to determine the activity of enzymes that process sialic acids, such as neuraminidase (also known as sialidase). nih.gov Spectrophotometric assays work by measuring the change in light absorbance as a reaction proceeds, which occurs when a reactant is consumed or a product is formed that has distinct optical properties. creative-enzymes.comresearchgate.net
Enzymatic assays for neuraminidase often utilize a synthetic substrate that, when cleaved by the enzyme, releases a chromogenic or fluorogenic compound. nih.gov A common example is the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU) upon hydrolysis. nih.gov The rate of the increase in fluorescence is directly proportional to the enzyme's activity. These methods are advantageous for their sensitivity and suitability for high-throughput screening of enzyme inhibitors. nih.govresearchgate.net For example, the effect of inhibitors like 2,3-dehydro-2-deoxy-N-acetylneuraminic acid (DANA) on neuraminidase activity can be quantified using such assays. nih.gov
| Assay Type | Principle | Typical Application | Example |
|---|---|---|---|
| Spectrophotometric | Measures change in absorbance of light. creative-enzymes.comresearchgate.net | Monitoring enzyme-catalyzed reactions. researchgate.net | Assay of N-acetyl-beta-D-glucosaminidase using a p-nitrophenyl substrate. nih.gov |
| Fluorometric Enzymatic | Measures increase in fluorescence from a product. nih.gov | Quantifying neuraminidase activity and inhibition. nih.gov | Cleavage of MUNANA to release fluorescent 4-methylumbelliferone. nih.gov |
| Chemiluminescence Immunoassay | Measures light produced from a chemical reaction. rsc.org | Highly sensitive quantification of Neu5Ac in complex samples. rsc.org | Chemiluminescence enzyme-linked immunosorbent assay (CLEIA) for Neu5Ac. rsc.org |
Glycan Microarray Applications for Ligand-Receptor Profiling
Glycan microarrays have become powerful, high-throughput tools for profiling the interactions between N-acetylneuraminate-containing glycans and glycan-binding proteins (GBPs), such as lectins, antibodies, and viral proteins. researchgate.netrsc.org These arrays consist of a library of different glycan structures, including those terminating with Neu5Ac, immobilized on a solid surface. researchgate.net When a fluorescently labeled GBP is applied to the array, its binding pattern reveals its specific glycan preferences. researchgate.netnih.gov
This technology is instrumental in virology, particularly for studying the binding specificity of influenza virus hemagglutinin (HA). nih.gov Glycan microarrays have shown that human-adapted influenza viruses preferentially bind to Neu5Ac in an α2-6 linkage to the underlying galactose, whereas avian influenza viruses typically prefer an α2-3 linkage. nih.gov These fine-specificity details are critical for understanding viral tropism and the mechanisms of cross-species transmission. nih.govnih.gov Beyond viruses, these arrays are used to characterize the binding patterns of various lectins and antibodies, contributing to a deeper understanding of the glycan code in health and disease. researchgate.netrsc.orgresearchgate.net
| Receptor (Glycan-Binding Protein) | Ligand (Glycan Structure) | Biological Context |
|---|---|---|
| Human Influenza Hemagglutinin (e.g., H3N2) | Neu5Acα2-6Galactose (Neu5Acα2-6-linked glycans) nih.gov | Viral attachment to human upper respiratory tract cells. nih.gov |
| Avian Influenza Hemagglutinin (e.g., H5N1) | Neu5Acα2-3Galactose (Neu5Acα2-3-linked glycans) nih.gov | Viral attachment to avian intestinal tract cells. nih.gov |
| Maackia amurensis Lectin I (MAL-I) | Neu5Acα2-3Galactose nih.gov | Laboratory tool for detecting α2,3-linked sialic acids. nih.gov |
| Sambucus nigra Lectin (SNA) | Neu5Acα2-6Galactose nih.gov | Laboratory tool for detecting α2,6-linked sialic acids. nih.gov |
Biophysical Methods for Protein-N-Acetylneuraminate Interaction Analysis
Understanding the physical forces that govern the interaction between proteins and N-acetylneuraminate is fundamental to elucidating their biological function. Biophysical methods provide quantitative data on the thermodynamics and kinetics of these binding events.
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. nih.govmalvernpanalytical.com It is considered the gold standard for characterizing the thermodynamics of protein-ligand interactions in solution. nih.govsemanticscholar.org In a typical ITC experiment, a solution of a ligand (which could be free Neu5Ac or a Neu5Ac-containing glycan) is titrated into a cell containing the protein of interest. malvernpanalytical.com The resulting heat changes are measured with high sensitivity. malvernpanalytical.com
A single ITC experiment can determine multiple key thermodynamic parameters: the binding affinity (Ka), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). nih.govnih.gov From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated. nih.gov This comprehensive thermodynamic profile provides deep insights into the molecular forces—such as hydrogen bonding and hydrophobic interactions—that drive the binding process. nih.govspringernature.com This information is invaluable for understanding the molecular recognition between proteins and N-acetylneuraminate. semanticscholar.orgspringernature.com
| Parameter | Symbol | Description |
|---|---|---|
| Association Constant (Binding Affinity) | Ka | The equilibrium constant for the binding reaction; a measure of the strength of the interaction. |
| Stoichiometry | n | The molar ratio of ligand to protein in the formed complex. |
| Enthalpy Change | ΔH | The heat released or absorbed during binding, reflecting changes in bonding energies. |
| Gibbs Free Energy Change | ΔG | Indicates the spontaneity of the binding reaction (calculated from Ka). |
| Entropy Change | ΔS | Reflects the change in randomness or disorder of the system upon binding (calculated from ΔG and ΔH). |
Microscale Thermophoresis (MST)
Microscale Thermophoresis (MST) is a powerful biophysical technique utilized to quantify biomolecular interactions in solution. harvard.edue-century.us This immobilization-free technology measures the directed movement of molecules along a microscopic temperature gradient, a phenomenon known as thermophoresis. nih.govuni-muenchen.de This movement is highly sensitive to changes in the molecule's hydration shell, charge, and size. harvard.eduuni-muenchen.de Consequently, the binding of a ligand, such as Sodium N-acetylneuraminate, to a target protein induces a change in its thermophoretic properties, which can be detected and used to determine binding affinity. nih.govnanotempertech.com
In a typical MST experiment, one binding partner is fluorescently labeled (the target), and its movement is monitored as it is titrated with an unlabeled binding partner (the ligand). nih.gov An infrared laser creates a precise temperature gradient within a capillary containing the sample, and the change in fluorescence distribution is measured. nih.govuni-muenchen.de The resulting data are plotted as a dose-response curve, from which the equilibrium dissociation constant (Kd) can be calculated, providing a quantitative measure of binding affinity. e-century.usnanotempertech.com
The advantages of MST include low sample consumption, rapid measurement times, and the ability to perform measurements in complex biological matrices like cell lysates or serum. harvard.edu This technique is versatile, capable of measuring interactions across a wide range of affinities, from picomolar to millimolar. harvard.edu
Detailed research findings have demonstrated the utility of MST in studying the interactions of N-acetylneuraminic acid (Neu5Ac), the acidic form of this compound. For instance, MST was employed to characterize the binding of Neu5Ac to SiaT, a sialic acid transporter protein from Staphylococcus aureus. These experiments revealed a specific binding affinity, highlighting the technique's sensitivity in quantifying interactions involving sialic acids. nih.gov
| Target Protein | Ligand | Dissociation Constant (Kd) | Source Organism |
|---|---|---|---|
| SiaT | N-acetylneuraminic acid (Neu5Ac) | 113 ± 6 µM | Staphylococcus aureus |
Analytical Ultracentrifugation
Analytical Ultracentrifugation (AUC) is a first-principles-based method for characterizing macromolecules and their interactions in solution. It is a valuable tool for studying the behavior of this compound and its interactions with other molecules without the need for immobilization or labeling. The technique involves subjecting a sample to a strong centrifugal field and monitoring the sedimentation of the molecules over time with an optical detection system. nih.govtaylorfrancis.com
One of the primary AUC methods is sedimentation velocity (SV), where a high centrifugal force is applied, causing the molecules to sediment towards the bottom of the cell. The rate of this sedimentation is used to determine the sedimentation coefficient (s), which is dependent on the mass and shape of the molecule. SV-AUC can resolve mixtures of different species, providing information on sample purity, aggregation states, and the stoichiometry of complexes. nih.govnih.gov For a small molecule like this compound, SV-AUC is particularly useful for studying its binding to larger macromolecules, as the sedimentation coefficient of the macromolecule will increase upon complex formation. nottingham.ac.uk
Another AUC method is sedimentation equilibrium (SE), where a lower centrifugal force is used. In SE, the process of sedimentation is balanced by diffusion, creating a stable concentration gradient at equilibrium. Analysis of this gradient provides a direct measure of the molar mass of the species in solution. SE-AUC is highly effective for determining the stoichiometry of interacting systems and the equilibrium constants for association and dissociation. nottingham.ac.uk
While direct studies of this compound alone via AUC are uncommon due to its low molecular weight, the technique is highly applicable for characterizing its interactions with proteins such as lectins, antibodies, and enzymes. By observing changes in the sedimentation properties of the larger binding partner in the presence of varying concentrations of this compound, detailed thermodynamic and stoichiometric information about the interaction can be obtained. nih.gov
| AUC Method | Measurable Parameter | Application to N-acetylneuraminate Studies |
|---|---|---|
| Sedimentation Velocity (SV) | Sedimentation Coefficient (s) | Detecting binding to proteins by observing an increase in the protein's sedimentation coefficient. |
| Sedimentation Velocity (SV) | Distribution of Sedimentation Coefficients c(s) | Assessing the heterogeneity of protein-N-acetylneuraminate complexes. |
| Sedimentation Equilibrium (SE) | Molar Mass (M) | Determining the stoichiometry of protein-N-acetylneuraminate complexes. |
| Sedimentation Equilibrium (SE) | Association/Dissociation Constants (Ka/Kd) | Quantifying the binding affinity between N-acetylneuraminate and its binding partners. |
Isotopic Labeling and Metabolic Tracing Studies for Pathway Elucidation
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. wikipedia.org In the context of this compound, stable isotopes such as Carbon-13 (13C), Nitrogen-15 (15N), or Deuterium (2H) are incorporated into the N-acetylneuraminic acid molecule or its precursors. wikipedia.orgeurisotop.com These labeled compounds are then introduced to cells, tissues, or whole organisms, and their journey through metabolic pathways is monitored using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. eurisotop.comimmune-system-research.com
Metabolic tracing studies with isotopically labeled N-acetylneuraminate precursors, such as N-acetylmannosamine, have been instrumental in elucidating the biosynthesis of sialic acids. nih.gov By tracking the incorporation of labeled atoms into N-acetylneuraminic acid and its downstream products, researchers can map the flow of metabolites (flux) through specific pathways. immune-system-research.comspringernature.com This approach, known as metabolic flux analysis (MFA), provides quantitative insights into the rates of metabolic reactions under various physiological or pathological conditions. immune-system-research.com
For example, using 13C-labeled glucose or glutamine, scientists can track how carbon atoms from these central metabolites are incorporated into the nine-carbon backbone of N-acetylneuraminic acid. immune-system-research.com This helps to understand how cellular metabolism is rewired in diseases like cancer, where altered sialylation is a common feature. Similarly, radioactive isotopes like Tritium (3H) have been used to label sialic acid precursors to identify and quantify different forms of sialic acids in cultured cells. nih.gov The use of an internal standard, such as N-acetyl-[4-14C]neuraminic acid, ensures the precision and accuracy of these analytical methods. nih.gov
These studies are crucial for identifying the enzymes and transporters involved in sialic acid metabolism and for discovering novel metabolic pathways. nih.gov The insights gained from isotopic labeling and metabolic tracing are vital for understanding the biological roles of this compound and for identifying potential therapeutic targets in diseases associated with aberrant sialylation. nih.gov
| Isotope | Labeled Precursor/Compound | Analytical Technique | Research Application |
|---|---|---|---|
| 13C | [U-13C] Glucose, [U-13C] Glutamine | Mass Spectrometry (MS), NMR Spectroscopy | Mapping carbon flow into the sialic acid biosynthesis pathway. |
| 13C | 13C-N-acetylneuraminic acid | NMR Spectroscopy | Structural studies and quantification of different anomeric and acyclic forms. nd.edunih.gov |
| 3H (Tritium) | N-acetyl-[6-3H]mannosamine | Radioactive Detection | Labeling and identifying various forms of sialic acids in tissue culture cells. nih.gov |
| 14C | N-acetyl-[4-14C]neuraminic acid | Radioactive Detection | Used as an internal standard for quantitative accuracy in metabolic studies. nih.gov |
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the detailed structural elucidation of this compound. These techniques provide comprehensive information about the molecule's atomic connectivity, conformation, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the chemical environment of magnetically active nuclei, such as 1H (proton) and 13C. In aqueous solutions, N-acetylneuraminic acid exists predominantly in two anomeric forms, α and β-pyranose, with the β-anomer being more abundant. nd.edu 1H and 13C NMR spectra display distinct signals for each anomer, allowing for their identification and quantification. nd.edunih.gov
For instance, the chemical shifts of the protons at the C-3 position (H3a and H3e) are particularly sensitive to the anomeric configuration and are often used to distinguish between the α and β forms. nih.govresearchgate.net Advanced NMR techniques, including 2D correlation experiments (like COSY and HSQC), are used to assign all the proton and carbon signals in the complex spectrum of N-acetylneuraminic acid. nih.gov Furthermore, NMR studies using 13C-labeled N-acetylneuraminic acid have been crucial in detecting and quantifying minor acyclic forms (keto, keto hydrate, and enol) that exist in equilibrium with the cyclic pyranose forms in solution. nd.edunih.gov
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N-acetylneuraminic acid exhibits characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. mdpi.com These include a broad band for O-H stretching of the hydroxyl and carboxyl groups, C-H stretching vibrations, and strong absorption bands for the carbonyl (C=O) stretching of the carboxylic acid and the amide group (Amide I band). mdpi.com The region between 1000 and 1200 cm-1 typically shows complex absorptions corresponding to C-O and C-C stretching vibrations. mdpi.com IR spectroscopy serves as a valuable method for confirming the identity and purity of this compound. mdpi.com
| Atom | β-Pyranose Anomer (Major) | α-Pyranose Anomer (Minor) | Reference Solvent |
|---|---|---|---|
| H3eq | ~2.25 | ~2.72 | D2O |
| H3ax | ~1.84 | ~1.64 | D2O |
| C2 | ~95.97 | ~96.53 | D2O (at pH 2.0) |
Note: Chemical shifts can vary slightly depending on pH, temperature, and solvent.
| Wavenumber (cm-1) | Vibrational Mode | Functional Group |
|---|---|---|
| ~2934 | Stretching | C-H |
| ~1723 | Stretching | C=O (Carboxyl) |
| ~1654 | Stretching (Amide I) | C=O (Acylamino) |
| ~1122 | Stretching | C-O-C |
| ~1024 | Stretching | C-O (Hydroxyl) |
Note: Peak positions are approximate and based on solid-state (KBr) measurements. mdpi.com
Molecular Interactions of N Acetylneuraminate with Biological Macromolecules
Lectin-N-Acetylneuraminate Binding Dynamics and Specificity
Lectins are a diverse class of carbohydrate-binding proteins that exhibit high specificity for their glycan ligands. The interaction between lectins and terminal N-acetylneuraminate residues is a key mechanism in many physiological and pathological processes. nih.gov These interactions are characterized by specific binding dynamics and a high degree of specificity, often dictated by the anomeric linkage of the sialic acid to the underlying glycan chain.
Sialic acid-binding lectins can differentiate between N-acetylneuraminate linked via α2,3-, α2,6-, or α2,8-glycosidic bonds to the adjacent sugar residue. This specificity is critical for their biological function. For example, the lectin from Sambucus nigra (SNA) preferentially binds to N-acetylneuraminate in an α2,6-linkage, while the lectin from Maackia amurensis (MAA) shows a preference for α2,3-linked N-acetylneuraminate. uu.nl The binding affinity of these interactions can be quantified using techniques such as surface plasmon resonance, which provides data on association and dissociation rate constants. uu.nl
The binding of lectins to N-acetylneuraminate is a dynamic process involving a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions. The carboxylate group of N-acetylneuraminate is often involved in salt bridges with basic amino acid residues in the lectin's binding pocket, while the N-acetyl group and the glycerol (B35011) side chain can form multiple hydrogen bonds. nih.gov
| Lectin | Source | Preferred N-Acetylneuraminate Linkage | Binding Motif |
|---|---|---|---|
| Sambucus nigra Lectin (SNA) | Elderberry Bark | α2,6 | Neu5Ac(α2-6)Gal/GalNAc |
| Maackia amurensis Agglutinin (MAA) | Maackia amurensis seeds | α2,3 | Neu5Ac(α2-3)Gal(β1-4)GlcNAc |
| Siglecs | Immune cells | Various | Linkage-specific sialosides |
| Influenza Virus Hemagglutinin | Influenza Virus | α2,3 or α2,6 | Species-dependent sialylated glycans |
Protein-N-Acetylneuraminate Recognition in Cellular Signaling Networks
The recognition of N-acetylneuraminate by specific proteins is a fundamental aspect of cellular signaling, particularly in the immune system. A prominent family of proteins involved in this recognition are the Siglecs (Sialic acid-binding immunoglobulin-like lectins). nih.gov Siglecs are transmembrane proteins primarily expressed on the surface of immune cells, where they act as inhibitory or activating receptors upon binding to N-acetylneuraminate-containing glycans. mdpi.combohrium.com
Most Siglecs have intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs) that, upon ligand binding, become phosphorylated and recruit phosphatases like SHP-1 and SHP-2. asm.org This recruitment leads to the dephosphorylation of signaling molecules, thereby dampening cellular activation. This mechanism is crucial for maintaining immune homeostasis and preventing autoimmunity by recognizing "self" through the abundant N-acetylneuraminate on host cell surfaces. nih.gov
Conversely, some Siglecs lack ITIMs and instead associate with activating adaptor proteins containing immunoreceptor tyrosine-based activation motifs (ITAMs). nih.gov Binding of N-acetylneuraminate to these activating Siglecs can initiate a signaling cascade that promotes an immune response. The balance between inhibitory and activating Siglec signaling is critical for a properly regulated immune response. nih.gov
The specificity of Siglecs for different N-acetylneuraminate linkages contributes to the fine-tuning of these signaling events. For instance, Siglec-1 preferentially binds to α2,3-linked sialic acids, while Siglec-2 (CD22) has a strong preference for α2,6-linked sialic acids. nih.gov This differential recognition allows for nuanced responses to different cellular contexts and glycan presentations.
| Siglec | Primary Cell Types | Preferred N-Acetylneuraminate Linkage | Signaling Motif | Function |
|---|---|---|---|---|
| Siglec-1 (Sialoadhesin) | Macrophages | α2,3 | None (long extracellular domain) | Cell-cell adhesion |
| Siglec-2 (CD22) | B cells | α2,6 | ITIM | Inhibition of B cell receptor signaling |
| Siglec-3 (CD33) | Myeloid cells | α2,3 and α2,6 | ITIM | Inhibition of myeloid cell activation |
| Siglec-7 | NK cells, monocytes | α2,8 and α2,6 | ITIM | Inhibition of NK cell cytotoxicity |
| Siglec-14 | Neutrophils, monocytes | - | ITAM-associated | Activation of immune response |
Role of N-Acetylneuraminate in Modulating Protein Conformation and Assembly
The presence of N-acetylneuraminate at the termini of N-glycans can significantly influence the conformation and assembly of glycoproteins. The negative charge of the carboxyl group of N-acetylneuraminate can affect the local electrostatic environment of the protein surface, leading to conformational changes. These alterations can, in turn, impact protein stability, solubility, and interactions with other molecules.
One notable example is the role of sialylation in modulating the conformation of viral envelope proteins, such as the hemagglutinin of the influenza virus. The N-glycans on hemagglutinin are often capped with N-acetylneuraminate, and the presence and location of these sialylated glycans can influence the folding and stability of the protein, as well as its propensity to undergo the conformational changes required for viral entry into host cells.
Research has also explored the potential role of N-acetylated compounds in modulating the aggregation of proteins associated with neurodegenerative diseases. For instance, studies on N-acetylaspartate have shown that it can inhibit the aggregation of amyloid-beta peptides, suggesting that the N-acetyl group may play a role in preventing aberrant protein assembly. nih.gov While distinct from N-acetylneuraminate, these findings highlight the potential for N-acetylated molecules to influence protein aggregation pathways.
Interactions with Microbial Adhesins and Receptor Binding Domains
N-acetylneuraminate serves as a crucial attachment point for a wide array of microbial pathogens, including viruses and bacteria. The surface proteins of these microbes, known as adhesins or receptor binding domains, have evolved to specifically recognize and bind to N-acetylneuraminate-containing glycans on the surface of host cells, initiating the process of infection.
A classic example is the influenza virus hemagglutinin, which binds to terminal N-acetylneuraminate residues on the glycoproteins and glycolipids of respiratory epithelial cells. nih.gov The specificity of hemagglutinin for either α2,3- or α2,6-linked N-acetylneuraminate is a major determinant of the virus's host range. nih.gov Avian influenza viruses typically recognize α2,3-linked N-acetylneuraminate, which is abundant in the avian gut, while human influenza viruses preferentially bind to the α2,6-linked form found in the human upper respiratory tract. researchgate.net
Many bacterial pathogens also utilize N-acetylneuraminate as a receptor. For example, Haemophilus influenzae, a bacterium that can cause respiratory infections, has a tripartite ATP-independent periplasmic (TRAP) transporter system with a sialic acid-binding protein (SiaP) that binds N-acetylneuraminate with high affinity, facilitating its uptake for use as a nutrient or for incorporation into the bacterial cell surface to mimic host structures and evade the immune system. nih.gov
Bacterial toxins, such as cholera toxin and pertussis toxin, also have receptor-binding domains that target N-acetylneuraminate-containing gangliosides on the surface of host cells. This initial binding event is critical for the subsequent entry of the toxin into the cell and the manifestation of its toxic effects.
| Microbial Protein | Microbe | N-Acetylneuraminate-Containing Receptor | Biological Outcome |
|---|---|---|---|
| Hemagglutinin (HA) | Influenza Virus | Sialoglycoproteins and sialoglycolipids | Viral attachment and entry |
| SiaP | Haemophilus influenzae | Free N-acetylneuraminate | Nutrient uptake and immune evasion |
| Cholera Toxin B subunit | Vibrio cholerae | GM1 ganglioside | Toxin binding and entry |
| Pertussis Toxin S2/S3 subunits | Bordetella pertussis | Sialylated glycoproteins | Toxin binding and disruption of host cell signaling |
Regulatory Mechanisms of N Acetylneuraminate Metabolism and Glycosylation
Transcriptional and Post-Transcriptional Regulation of Glycosylation Enzymes
The expression of enzymes involved in glycosylation, particularly sialyltransferases, is a key regulatory point in determining the extent and nature of cell surface sialylation. The cellular availability of sialic acid precursors has been shown to strongly regulate the expression of sialyltransferases at the transcriptional level. nih.gov This suggests a sensing mechanism where the cell can adjust its sialylation machinery based on the available substrate. For instance, studies using a GNE-deficient embryonic stem cell line, which cannot synthesize sialic acids endogenously, have demonstrated that the expression of sialyltransferases is significantly influenced by the supplementation of soluble sialic acid precursors. nih.gov
Several transcription factors are known to be critical for the transcriptional activation of sialyltransferases. nih.gov For example, the expression of ST6Gal1, an enzyme that creates α2,6-linked sialic acid, is upregulated by the Ras oncogene. nih.gov This upregulation, in turn, increases the sialylation of β1 integrins, which promotes cell adhesion, migration, and proliferation. nih.gov
Post-transcriptional regulation also plays a role in controlling the activity of glycosylation enzymes. Golgi phosphoprotein 3 (GOLPH3) has been identified as a protein that can anchor sialyltransferases within the Golgi apparatus, thereby regulating sialylation on cell surface receptors without altering the gene expression levels of the enzymes themselves. nih.gov This mechanism highlights a spatial level of control over the sialylation process.
Cellular Transport Regulation of N-Acetylneuraminate Levels
The concentration of N-acetylneuraminate within the cell is meticulously controlled through a variety of transport mechanisms across cellular membranes. In bacteria, for instance, the uptake of sialic acid from the environment is a critical process for both nutrition and pathogenesis. wikipedia.org Gram-negative bacteria utilize porins in their outer membrane to facilitate the transport of Neu5Ac into the periplasmic space. iucr.orgnih.gov From there, a number of specialized transporters, including ATP-binding cassette (ABC) transporters, tripartite ATP-independent periplasmic (TRAP) transporters, and sodium solute symporters (SSS), are responsible for moving sialic acid across the inner membrane into the cytoplasm. iucr.orgnih.govnih.govusda.gov
The expression and activity of these transporters are themselves subject to regulation. In Haemophilus influenzae, the protein SiaR acts as a repressor of sialic acid transport and catabolism. nih.gov Inactivation of siaR leads to the unregulated expression of the genes encoding the sialic acid transporter. nih.gov Furthermore, the cAMP receptor protein (CRP) has been shown to activate the expression of the sialic acid transporter operon, adding another layer of regulatory control. nih.gov This dual regulation by SiaR and CRP allows the bacterium to modulate intracellular sialic acid levels, balancing the need for surface sialylation with the prevention of toxic accumulation. nih.gov
In mammalian cells, the transport of the activated form of sialic acid, CMP-N-acetylneuraminate, into the Golgi apparatus is a prerequisite for its use by sialyltransferases. This transport is a critical step in the glycosylation pathway. nih.gov
Feedback and Allosteric Control Mechanisms in Metabolic Pathways
The biosynthetic pathway of N-acetylneuraminate is a prime example of metabolic regulation through feedback and allosteric control. pressbooks.publibretexts.org The bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE) is a key player in this pathway, catalyzing the initial and rate-limiting step in sialic acid biosynthesis. uniprot.orguniprot.org The epimerase activity of GNE is subject to allosteric feedback inhibition by cytidine (B196190) monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac), the final product of the pathway. uniprot.orguniprot.orgnih.gov This mechanism ensures that the production of sialic acid is halted when sufficient levels of the end product are present. medlineplus.govmedlineplus.gov
Mutations in the allosteric site of the GNE enzyme can disrupt this feedback mechanism, leading to an overproduction of sialic acid, a condition known as sialuria. medlineplus.govmedlineplus.gov This highlights the critical importance of allosteric regulation in maintaining metabolic balance.
In some organisms, such as Escherichia coli, the synthesis of sialic acid is not regulated by allosteric inhibition from CMP-Neu5Ac. nih.gov Instead, the regulation appears to be centered on the activity of N-acylneuraminate pyruvate-lyase (sialic acid aldolase), which can control the intracellular concentration of sialic acid and, consequently, the levels of CMP-Neu5Ac. nih.gov
The activity of GNE is also regulated by its oligomeric state. The monomeric form of the enzyme is inactive, the dimeric form possesses only kinase activity, and the hexameric form exhibits both epimerase and kinase activities. uniprot.orguniprot.org This adds another layer of complexity to the regulation of this crucial metabolic pathway.
Environmental and Nutrient Influences on N-Acetylneuraminate Biosynthesis
The biosynthesis of N-acetylneuraminate is responsive to various environmental and nutritional cues. Nutrient deprivation, a condition often found in tumor microenvironments, can profoundly influence glycosylation processes. nih.gov Cancer cells under nutrient-deprived conditions have been shown to preferentially utilize sialic acid to maintain cell surface glycosylation. nih.gov Supplementation with N-acetylneuraminate can trigger a multifaceted response in these cells, including increased expression of CMP-Neu5Ac synthetase and sialyltransferases, to maintain sialylation. nih.gov
Hypoxia, or low oxygen availability, is another environmental factor that can regulate glycosylation. The hypoxia-inducible factor 1-alpha (HIF-1α) can indirectly reduce the intracellular levels of UDP-N-acetylglucosamine (UDP-GlcNAc), a key precursor for N-acetylneuraminate biosynthesis. researchgate.net This can lead to alterations in cellular glycosylation patterns.
Dietary intake of sialic acids can also influence the gut microbiota's composition and metabolism. tandfonline.comnih.gov The consumption of sialic acid-rich foods may modulate the gut environment and, in turn, impact host health. rsc.org For instance, a high-fat diet can disrupt the metabolism of Neu5Ac, leading to reduced sialylation of certain proteins and contributing to metabolic disorders. rsc.org
Interactive Data Table: Key Regulatory Molecules in N-acetylneuraminate Metabolism
| Molecule | Type | Function | Organism/System |
| Sialyltransferases | Enzyme | Transfer sialic acid to glycoconjugates | Eukaryotes |
| GNE | Enzyme | Rate-limiting enzyme in Neu5Ac biosynthesis | Mammals |
| CMP-Neu5Ac | Metabolite | Allosteric inhibitor of GNE | Mammals |
| SiaR | Protein | Repressor of sialic acid transport | Haemophilus influenzae |
| CRP | Protein | Activator of sialic acid transport | Haemophilus influenzae |
| N-acylneuraminate pyruvate-lyase | Enzyme | Regulates intracellular sialic acid levels | Escherichia coli |
| GOLPH3 | Protein | Anchors sialyltransferases in the Golgi | Eukaryotes |
| HIF-1α | Transcription Factor | Regulates gene expression in response to hypoxia | Eukaryotes |
Comparative and Evolutionary Biochemistry of N Acetylneuraminate
Phylogenetic Distribution and Diversity Across Biological Kingdoms
N-acetylneuraminate (Neu5Ac) is the most common member of the sialic acid family, a group of nine-carbon carboxylated monosaccharides. The distribution of Neu5Ac and its derivatives is not uniform across the tree of life, reflecting a complex evolutionary history. Sialic acids are a subset of a more ancient and diverse family of nine-carbon sugars known as nonulosonic acids (NulOs), whose biosynthetic pathways are considered an ancient invention, though they have only persisted in certain taxa. nih.gov
In the animal kingdom, sialic acids are a hallmark of the deuterostome lineage, which includes vertebrates and "higher" invertebrates such as echinoderms. nih.gov They are prominently displayed on the termini of glycan chains of glycoproteins and glycolipids, where they play crucial roles in cellular recognition and signaling. While generally considered absent in most invertebrates (protostomes) and plants, exceptions have been noted, with reports of sialic acids in certain insects, suggesting a more complex evolutionary distribution than previously understood. nih.govoup.com
The microbial world displays a remarkable diversity in sialic acid biology. A wide array of unicellular fungi are capable of de novo biosynthesis of sialic acids. nih.gov In the domain Bacteria, a diverse assortment of sialic acid-like molecules has been identified, and it is estimated that biosynthetic pathways for these compounds exist in approximately 20% of prokaryotes. nih.govnih.gov Bacteria have evolved distinct strategies for sialic acid metabolism; some synthesize it de novo via pathways different from those in eukaryotes, while others have developed mechanisms to scavenge sialic acid or its precursors from their hosts. nih.gov This scavenged sialic acid can then be used as a nutrient source, providing carbon, nitrogen, and energy, or it can be incorporated onto the bacterial cell surface. nih.govnih.gov
In contrast, sialic acids have not been definitively detected in the domain Archaea or in plants, although some archaeal genomes contain genes with homology to those involved in sialic acid biosynthesis. nih.gov However, the discovery of a biosynthetic pathway for legionaminic acid, another type of NulO, in a haloarchaeon suggests that the capacity to produce these complex nine-carbon sugars is more widespread in Archaea than previously recognized. escholarship.org
| Biological Kingdom/Domain | Presence of N-acetylneuraminate (and other Sialic Acids) | Biosynthesis Capability | Key Notes |
|---|---|---|---|
| Animalia (Vertebrates) | Abundant and diverse | De novo synthesis | Primarily found in the deuterostome lineage; crucial for development and immunity. nih.gov |
| Animalia (Invertebrates) | Generally absent, with exceptions | Limited or absent | Found in some "higher" invertebrates (e.g., echinoderms) and reported in some insects. nih.govoup.com |
| Fungi | Present in many unicellular species | De novo synthesis in many cases | Widespread among various unicellular fungi. nih.gov |
| Plantae | Not detected | Absent | Sialic acids are generally considered to be absent from the plant kingdom. nih.gov |
| Bacteria | Present in diverse species | De novo synthesis and/or host scavenging | Utilized for nutrition and molecular mimicry of host structures. nih.govnih.gov |
| Archaea | Not detected (though related NulOs are present) | Potential biosynthetic genes identified; legionaminic acid pathway found in one species. nih.govescholarship.org | Represents an expanding area of research in glyco-biology. |
Species-Specific Variations in Sialylation Pathways and Glycan Structures
The structural diversity of sialic acids and the manner in which they are attached to glycans (sialylation) exhibit significant variation across species, contributing to a vast diversity of biological functions. This variation arises from differences in the sialic acid biosynthetic pathways, the enzymatic machinery for their modification and transfer, and the underlying glycan structures.
A primary source of variation is the type of sialic acid produced. While N-acetylneuraminate (Neu5Ac) is the precursor for most other sialic acids, it can be hydroxylated in many mammals to form N-glycolylneuraminic acid (Neu5Gc). This conversion is catalyzed by the enzyme CMP-Neu5Ac hydroxylase (CMAH). Humans have an inactivating mutation in the CMAH gene, and therefore primarily produce Neu5Ac. oup.com This distinction is a significant point of biochemical divergence between humans and other mammals, such as chimpanzees and gorillas. Analysis of immunoglobulin G (IgG) glycosylation across various animal species reveals these specific patterns: some species exclusively feature Neu5Ac, others only Neu5Gc, and a third group possesses both, highlighting species-specific enzymatic capabilities. nih.govucsd.edu
Further diversity is generated by a multitude of modifications to the sialic acid molecule itself, including O-acetylation, O-methylation, and sulfation at various positions on the nine-carbon backbone. oup.comucsd.edu These modifications are carried out by species- and tissue-specific enzymes and dramatically alter the properties of the sialic acid, affecting recognition by endogenous lectins and pathogens.
The enzymes responsible for transferring sialic acids to glycan chains, known as sialyltransferases (STs), also show great diversity. Humans, for instance, have 20 different STs, each with specificities for the donor (CMP-Neu5Ac), the acceptor glycan, and the linkage formed (e.g., α2,3-, α2,6-, or α2,8-). oup.comresearchgate.net The differential expression of these enzymes in various tissues and at different developmental stages leads to a highly regulated and diverse presentation of sialylated glycans.
Sialylation pathways also differ fundamentally between prokaryotes and eukaryotes. In eukaryotes, Neu5Ac is synthesized in the cytosol, activated to CMP-Neu5Ac in the nucleus, and then transported into the Golgi apparatus for transfer onto nascent glycoconjugates. researchgate.netnih.gov In contrast, prokaryotes synthesize and activate sialic acid in the cytoplasm, where it is directly used for the assembly of surface polysaccharides like capsules and lipooligosaccharides. nih.gov Some protozoan parasites, such as Trypanosoma cruzi, exhibit a unique pathway involving a trans-sialidase, an enzyme that transfers sialic acid directly from host glycans to the parasite's own surface molecules. oup.com
| Feature | Vertebrates (e.g., Mammals) | Bacteria | Protozoa (e.g., Trypanosoma cruzi) | Invertebrates |
|---|---|---|---|---|
| Primary Sialic Acid | Neu5Ac and/or Neu5Gc (species-dependent). oup.comnih.gov | Primarily Neu5Ac; other nonulosonic acids also common. | Acquired Neu5Ac from host. oup.com | Rare, but Neu5Ac reported in some species. nih.gov |
| Biosynthesis Pathway | Cytosolic synthesis of Neu5Ac, nuclear activation to CMP-Neu5Ac, Golgi-based transfer. researchgate.net | Cytoplasmic synthesis and activation. nih.gov | Absent; relies on host scavenging via trans-sialidase. oup.com | Largely uncharacterized, likely absent in most. |
| Key Enzymes | Large family of sialyltransferases (e.g., 20 in humans) creating diverse linkages. oup.comresearchgate.net | Bacterial sialyltransferases, sialidases for scavenging. | Trans-sialidase. oup.com | Largely unknown. |
| Glycan Structures | Terminal sialylation on N-glycans, O-glycans, and gangliosides. escholarship.org | Capsular polysaccharides, lipooligosaccharides. | Surface mucins. | Highly varied N-glycan core structures; sialylation is uncommon. nih.gov |
Evolutionary Adaptations in Host-Pathogen Sialic Acid Interactions and Mimicry
The prominent location of sialic acids on the surface of host cells has made them a focal point in the evolutionary arms race between hosts and pathogens. Many viruses, bacteria, and protozoa have evolved sophisticated mechanisms to interact with and exploit host sialic acids for their own benefit, while hosts have concurrently evolved strategies to counter these threats. nih.govresearchgate.netfrontiersin.org
A primary pathogenic strategy is the use of host sialic acids as receptors for attachment and entry. Influenza viruses, for example, use their hemagglutinin protein to bind to specific linkages of sialic acid on respiratory epithelial cells, initiating infection. nih.gov This interaction drives the co-evolution of both the viral hemagglutinin and the host's sialyltransferase enzymes, leading to species-specific tropism.
Beyond simple recognition, many pathogens engage in molecular mimicry by decorating their own surfaces with sialic acids that are identical to those of the host. oup.comnih.gov This can be achieved either through de novo synthesis or by scavenging sialic acid from the host environment. nih.govfrontiersin.org This "sialic acid cloak" allows the pathogen to evade the host's innate and adaptive immune systems by appearing as "self," thereby inhibiting complement deposition and antibody recognition. nih.govrsc.org For example, the capsule of Group B Streptococcus is capped with a Siaα2-3Galβ1-4GlcNAc trisaccharide, a structure identical to that found on human cell surfaces. nih.gov
This molecular mimicry is often a key component of a pathogen's strategy to manipulate host immune regulation. A critical family of host immune receptors involved in this process is the Siglecs (sialic acid-binding immunoglobulin-like lectins). nih.govnih.gov Many Siglecs, particularly the CD33-related Siglecs, contain intracellular inhibitory signaling motifs. When a sialylated pathogen binds to an inhibitory Siglec on an immune cell, such as a neutrophil or macrophage, it can dampen the cell's antimicrobial functions, leading to reduced oxidative burst, diminished formation of neutrophil extracellular traps (NETs), and impaired phagocytosis. nih.govucsd.edunih.gov This subversion of the host's self-recognition system provides a significant survival advantage to the pathogen.
The host-pathogen conflict has driven the rapid evolution of Siglec genes, particularly in primates, as a defense against microbial exploitation. nih.govescholarship.org The loss of the CMAH gene in the human lineage, leading to the absence of Neu5Gc, may have been driven by pressure from pathogens that targeted Neu5Gc for infection. Furthermore, the loss of certain activating Siglecs in humans is hypothesized to have been an evolutionary advantage to prevent their exploitation by pathogens. ucsd.edu Pathogens, in turn, have evolved their own sialic acid-modifying enzymes, such as sialidases (neuraminidases) and sialyltransferases. Sialidases can be used to cleave host sialic acids to release new viral progeny, unmask underlying receptors for other pathogens, or provide a nutrient source. nih.govst-andrews.ac.uk The ongoing dynamic between host sialic acid presentation, Siglec-mediated recognition, and pathogen mimicry and enzymatic activity represents a clear example of co-evolutionary pressure shaping the biochemistry of both host and microbe.
| Pathogen Example | Mechanism of Sialic Acid Interaction | Host Receptor Targeted | Evolutionary Advantage for Pathogen |
|---|---|---|---|
| Influenza Virus | Binds to host cell sialic acids via hemagglutinin for entry; uses neuraminidase for release. nih.gov | Sialylated glycans on respiratory epithelium. | Attachment, cellular entry, and propagation of infection. |
| Group B Streptococcus (GBS) | Molecular mimicry; capsule is decorated with host-like sialic acid. nih.gov | Inhibitory Siglecs (e.g., Siglec-9) on neutrophils. ucsd.edunih.gov | Immune evasion; dampens neutrophil bactericidal activity. nih.gov |
| Neisseria meningitidis | Synthesizes a polysialic acid capsule. | Inhibitory Siglecs. nih.gov | Evasion of complement-mediated killing and phagocytosis. |
| Campylobacter jejuni | Lipooligosaccharide (LOS) mimics host gangliosides containing sialic acid. rsc.org | Can induce auto-antibodies against host gangliosides. | Immune evasion; can lead to autoimmune sequelae (Guillain-Barré syndrome). rsc.org |
| Trypanosoma cruzi | Acquires host sialic acid via a trans-sialidase to coat its surface. oup.com | Potentially engages inhibitory Siglecs. ucsd.edu | Evasion of host immune response and complement system. frontiersin.org |
Future Directions and Emerging Research Avenues in N Acetylneuraminate Biology
Advanced Biocatalytic Strategies for N-Acetylneuraminate and Derivative Production
The increasing demand for N-acetylneuraminate and its derivatives in research and therapeutics has spurred the development of highly efficient and sustainable production methods. Moving beyond traditional chemical synthesis, which is often laborious and low-yielding, the focus has shifted to advanced biocatalytic and metabolic engineering strategies. d-nb.infonih.gov
One promising approach involves the use of immobilized enzymes in continuous flow reactors. For instance, N-acetylneuraminate lyase (NAL) has been successfully immobilized on resins, allowing for the continuous conversion of N-acetyl-D-mannosamine (ManNAc) and pyruvate (B1213749) into Neu5Ac with high efficiency and stability over extended periods. d-nb.infonih.gov This method not only improves yield but also simplifies product purification.
Metabolic engineering of microorganisms, particularly Escherichia coli, has emerged as a powerful platform for the de novo synthesis of Neu5Ac. researchgate.netnih.gov By inactivating degradation pathways and overexpressing key biosynthetic enzymes, such as those from Neisseria meningitidis, researchers have created microbial cell factories capable of producing high titers of Neu5Ac from simple carbon sources like glucose and glycerol (B35011). researchgate.netnih.gov Recent strategies have focused on multi-pathway synergistic engineering to enhance precursor supply and optimize enzyme activity through artificial intelligence and machine learning. nih.gov
Furthermore, whole-cell biocatalysis presents an alternative that circumvents the need for enzyme purification. nih.govresearchgate.net Systems utilizing fast-growing organisms like Vibrio natriegens and thermophilic enzymes have demonstrated remarkable productivity, significantly reducing fermentation times and eliminating byproducts. acs.org The surface display of enzymes on bacterial spores is another innovative technique that combines the benefits of whole-cell systems with the accessibility of purified enzymes. nih.gov
| Strategy | Key Features | Reported Advantages | References |
|---|---|---|---|
| Immobilized Enzyme Flow Chemistry | - N-acetylneuraminate lyase (NAL) immobilized on a solid support.
| - High conversion rates (up to 82%).
| d-nb.infonih.gov |
| Metabolic Engineering of E. coli | - Inactivation of catabolic genes (nanA, nanT).
| - High-titer production from simple sugars.
| researchgate.netnih.gov |
| Whole-Cell Biocatalysis | - Use of engineered microorganisms (e.g., Vibrio natriegens) expressing thermophilic enzymes.
| - Very high productivity (up to 71.6 g/L/h).
| researchgate.netacs.org |
| Spore Surface Display | - Neu5Ac aldolase (B8822740) displayed on the surface of Bacillus subtilis spores. | - Combines expression and immobilization in one step.
| nih.gov |
Exploration of Novel N-Acetylneuraminate Derivatives and Their Undiscovered Biological Roles
Nature showcases a remarkable diversity of sialic acids beyond Neu5Ac, including N-glycolylneuraminic acid (Neu5Gc) and various O-acetylated forms, each with distinct biological functions. frontiersin.orgcreative-proteomics.com Inspired by this natural diversity, researchers are actively synthesizing novel N-acetylneuraminate derivatives to probe and modulate biological processes. Metabolic glycoengineering has become a key technology in this area, allowing for the introduction of chemically modified sialic acids into the glycan chains of living cells. nih.govjove.com
By feeding cells with unnatural N-acyl-modified mannosamine (B8667444) precursors, such as N-propanoylmannosamine (ManNProp) or N-butanoylmannosamine (ManNBut), scientists can introduce corresponding modified sialic acids onto cell surface glycoconjugates. jove.com This "submolecular biochemical engineering" approach has revealed profound effects on processes like neuronal growth and differentiation. nih.govjove.com For example, introducing these modified sialic acids can drastically reduce the expression of polysialic acid (polySia), a key regulator of neural plasticity. jove.com
The synthesis of sialic acid analogues with modifications at various positions on the nine-carbon backbone is another active area of research. researchgate.net These derivatives serve as valuable tools to understand the specific structural requirements for recognition by sialic acid-binding proteins like Siglecs or viral hemagglutinins. researchgate.net For instance, fluorinated sialic acid derivatives have been developed as inhibitors of sialidases, enzymes that cleave sialic acids and are implicated in diseases like influenza. nih.gov The exploration of these novel derivatives is expected to uncover new biological roles and provide leads for the development of targeted therapeutics. researchgate.net
Systems Glycobiology Approaches to Unravel N-Acetylneuraminate-Mediated Networks
To comprehend the full impact of N-acetylneuraminate on cellular function, it is essential to move from studying individual molecules to analyzing the entire system of sialylated glycoconjugates—the "sialoglycome." Systems glycobiology integrates high-throughput analytical techniques with bioinformatics to map the complex networks and interactions mediated by sialic acids.
Glycoproteomics is a cornerstone of this approach, aiming to identify and quantify sialylated glycoproteins and map their specific sites of glycosylation. acs.orgrsc.org Advanced mass spectrometry-based workflows, often involving the enrichment of sialoglycopeptides, are providing unprecedented insights into how sialylation patterns change in different physiological and pathological states. acs.orgrsc.org For example, altered sialylation is a well-known hallmark of cancer, often involving increased branching of N-linked glycans and higher activity of sialyltransferases. acs.org Comparative glycoproteomics allows for the detailed analysis of these changes, offering potential for new diagnostic biomarkers. acs.org
Metabolic glycoengineering, coupled with proteomic analysis, provides a dynamic view of sialic acid metabolism and function. By introducing sialic acid analogues bearing bioorthogonal chemical reporters (e.g., azides or alkynes), researchers can tag, enrich, and identify newly synthesized sialylated glycoproteins within the complex cellular environment. nih.govoup.com This strategy allows for the tracking of sialic acid flux through biosynthetic pathways and the identification of specific proteins that are actively sialylated under different conditions, thereby helping to unravel the intricate N-acetylneuraminate-mediated cellular networks.
Development of Advanced Probes and Tools for In Situ Sialic Acid Research
Visualizing and tracking N-acetylneuraminate in its native environment—within living cells and tissues—is crucial for understanding its dynamic roles. The development of advanced chemical probes and imaging tools has revolutionized the in situ study of sialic acids.
Metabolic oligosaccharide engineering (MOE) is a powerful strategy that enables the bioimaging of glycosylation processes. nih.gov By introducing unnatural monosaccharides with chemical reporters into cellular glycans, researchers can visualize their localization and trafficking using bioorthogonal ligation reactions with fluorescent probes. nih.govscispace.com This chemical reporter strategy has been successfully used to image the fate of sialylated glycoconjugates and to study lysosomal recycling pathways, providing critical insights into lysosomal storage diseases. nih.gov
Another significant advancement is the creation of probes that can distinguish between different sialic acid linkage isomers (e.g., α2,3- vs. α2,6-linkage), which confer distinct biological properties. nih.govfigshare.comacs.org Novel derivatization schemes that introduce bioorthogonal alkyne or azide (B81097) groups into specific sialic acid linkages have been developed. nih.govfigshare.comacs.org These probes, combined with imaging mass spectrometry, allow for the direct visualization and mapping of the distribution of different sialic acid isomers in tissues, such as in the context of cancer. nih.govacs.org Furthermore, cell-permeable activity-based probes are being designed to specifically target and image the activity of sialidases within living cells, offering a way to monitor enzymatic function in real-time under physiological conditions. nih.gov
| Probe/Tool Type | Principle | Application | References |
|---|---|---|---|
| Metabolic Oligosaccharide Engineering (MOE) with Chemical Reporters | Cellular uptake of modified monosaccharides (e.g., ManNAl) and incorporation into glycans, followed by bioorthogonal ligation to a fluorescent tag. | Imaging the recycling and turnover of sialylated glycoconjugates; studying lysosomal storage diseases. | nih.gov |
| Linkage-Specific Bioorthogonal Probes | Chemical derivatization that introduces alkyne or azide groups specifically into α2,3- or α2,8-linked sialic acids. | Visualization and mapping of sialic acid isomer distribution in tissues and cells via imaging mass spectrometry. | nih.govfigshare.comacs.org |
| Cell-Permeable Sialidase Probes | Activity-based probes (e.g., DFSA, PDFSA) that covalently modify active site residues of sialidases. | In situ imaging of sialidase activity in living cells; diagnosing viral infections. | nih.gov |
| Sialic Acid Aptamers | Nucleic acid-based ligands that bind specifically to sialic acid residues on glycoRNAs. | Spatial imaging of sialic acid-containing glycoRNAs in single cells. | illinois.edu |
Integration of Computational Modeling and Experimental Glycomics in N-Acetylneuraminate Research
The synergy between computational modeling and experimental glycomics is accelerating progress in N-acetylneuraminate research. Computational approaches provide powerful tools to model complex biological systems and interpret large experimental datasets, offering insights that are often difficult to obtain through experiments alone.
Homology modeling and molecular dynamics simulations are being used to create three-dimensional structural models of key enzymes in sialic acid metabolism, such as N-acetylneuraminate lyase. nih.gov These models allow researchers to study enzyme-substrate interactions at an atomic level, identify key amino acid residues in the active site, and predict the effects of mutations. nih.gov Quantum mechanical/molecular mechanical (QM/MM) simulations can further elucidate enzymatic reaction mechanisms, providing a detailed picture of the high-energy transition states that are inaccessible to experimental techniques. acs.org
In the context of biocatalysis, mathematical modeling is being applied to optimize the continuous production of N-acetylneuraminate in packed bed reactors. mdpi.com By simulating reaction kinetics, these models help in designing more efficient and stable enzymatic processes. mdpi.com When integrated with experimental glycomics data, which provides comprehensive information on the abundance and structure of cellular glycans, computational models can help to reconstruct and simulate the entire sialic acid metabolic network. This integrated approach is essential for a holistic understanding of how sialylation is regulated and how it impacts cellular behavior, paving the way for predictive modeling in glycobiology.
Q & A
Q. What experimental methods are commonly used to quantify Sodium N-acetylneuraminate (Neu5Ac) in biological samples?
Neu5Ac levels are typically quantified via enzymatic assays coupled with colorimetric detection (e.g., thiobarbituric acid assay) or chromatographic techniques such as HPLC or LC-MS. Enzymatic methods leverage N-acetylneuraminate lyase (NAL) to cleave Neu5Ac into pyruvate and N-acetylmannosamine (ManNAc), with pyruvate measured via lactate dehydrogenase-coupled reactions . LC-MS offers higher specificity for distinguishing Neu5Ac from structurally similar sialic acids in complex matrices .
Q. How does N-acetylneuraminate lyase (NAL) catalyze the reversible cleavage of Neu5Ac, and what factors influence reaction equilibrium?
NAL catalyzes the aldol cleavage of Neu5Ac into pyruvate and ManNAc via a Schiff base intermediate involving a conserved lysine residue in the active site. The equilibrium favors cleavage under physiological pH (7.0–8.0), but synthesis can be driven by excess pyruvate and ManNAc at alkaline conditions (pH 9.0–10.0). Substrate concentration, temperature (optimal range: 30–37°C), and ionic strength are critical for modulating reaction directionality .
Q. What are the standard protocols for assaying NAL activity in vitro?
A typical assay involves incubating purified NAL with Neu5Ac in buffer (e.g., Tris-HCl, pH 7.5) and measuring pyruvate production spectrophotometrically at 340 nm using lactate dehydrogenase and NADH. Activity is expressed as µmol pyruvate formed per minute per mg protein. Controls must exclude endogenous pyruvate sources, and kinetic parameters (Km, Vmax) are derived from Lineweaver-Burk plots .
Advanced Research Questions
Q. How do structural variations in NAL across bacterial species impact substrate specificity and inhibitor design?
X-ray crystallography of NAL from Haemophilus influenzae and Staphylococcus aureus reveals that active-site residues (e.g., Tyr137, Arg235) dictate substrate binding. For example, MRSA NAL has a higher Km (3.2 mM) compared to Escherichia coli NAL (1.4 mM), suggesting species-specific catalytic efficiency. Inhibitors like sialic acid alditol exploit these differences by forming hydrogen bonds with variable residues, enabling targeted inhibition .
Q. What experimental strategies resolve contradictions in kinetic data for NAL across studies?
Discrepancies in Km and Vmax often arise from assay conditions (e.g., pH, temperature) or enzyme purity. Standardizing buffer systems (e.g., 50 mM Tris-HCl vs. phosphate) and validating enzyme activity via orthogonal methods (e.g., isothermal titration calorimetry) improve reproducibility. Comparative studies using recombinantly expressed, tag-free NAL variants are recommended .
Q. How can NAL be engineered for enhanced thermostability and alkaline tolerance in biotechnological applications?
Directed evolution or rational design targeting surface-exposed residues (e.g., Pro86 in Lactobacillus plantarum NAL) improves thermostability (up to 70°C). Stabilizing additives like glycerol (10% v/v) or immobilization in polymeric nanoreactors (e.g., stomatocytes) further enhance operational stability in continuous flow systems .
Q. What cohort study designs are optimal for investigating associations between elevated Neu5Ac and multimorbidity risks?
Longitudinal cohorts with baseline plasma metabolomics (LC-MS) and clinical phenotyping are critical. For example, the EPIC-Norfolk study integrated >50 clinical variables to link Neu5Ac with 14 diseases. Adjusting for confounders (e.g., age, BMI) and validating findings in independent cohorts minimize false positives .
Q. How do microbial consortia optimize Neu5Ac production from low-cost substrates like N-acetylglucosamine (GlcNAc)?
A two-step microbial coupling strategy uses E. coli expressing GlcNAc 2-epimerase (to convert GlcNAc to ManNAc) and NAL (to condense ManNAc with pyruvate). Process optimization includes pH-stat fed-batch fermentation and in situ product removal to mitigate feedback inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
